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  • Product: (3-HYDROXY-4-METHYLPHENYL)THIOUREA
  • CAS: 16704-79-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of (3-hydroxy-4-methylphenyl)thiourea

An In-Depth Technical Guide to 1-(3-Hydroxy-4-methylphenyl)thiourea: Structural Dynamics, Synthesis, and Pharmacological Applications The exploration of thiourea derivatives represents a critical frontier in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(3-Hydroxy-4-methylphenyl)thiourea: Structural Dynamics, Synthesis, and Pharmacological Applications

The exploration of thiourea derivatives represents a critical frontier in medicinal chemistry, driven by their versatile ability to form stable hydrogen-bond networks with biological targets. Among these, 1-(3-hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3) emerges as a highly functionalized scaffold. By incorporating both a hydroxyl group and a methyl group on the phenyl ring, this compound offers unique stereoelectronic properties that enhance its binding affinity in allosteric enzyme pockets and its cytotoxicity against specific cancer cell lines.

This whitepaper provides a comprehensive analysis of 1-(3-hydroxy-4-methylphenyl)thiourea, detailing its physicochemical properties, validated synthetic pathways, and its emerging role in advanced drug development.

Chemical Structure and Physicochemical Profiling

The pharmacological efficacy of 1-(3-hydroxy-4-methylphenyl)thiourea is rooted in its structural composition. The thiourea moiety ( ) acts as both a potent hydrogen bond donor and acceptor, facilitating deep integration into target protein active sites[1]. The addition of the 3-hydroxy and 4-methyl substitutions on the phenyl ring modulates the molecule's lipophilicity (LogP) and electron density, optimizing it for cellular permeability and target specificity.

Table 1: Fundamental Chemical and Computed Properties [2]

PropertyValue / Description
IUPAC Name 1-(3-hydroxy-4-methylphenyl)thiourea
CAS Registry Number 16704-79-3
Molecular Formula
Molecular Weight 182.243 g/mol
Monoisotopic Mass 182.051384 g/mol
Topological Polar Surface Area (TPSA) 90.4 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Canonical SMILES Cc1ccc(cc1O)NC(=S)N

Data synthesized from computational chemical profiling and standard material safety data.

Validated Synthetic Methodology

The synthesis of substituted phenylthioureas requires precise control over nucleophilic addition to prevent the formation of symmetrical diphenylthiourea byproducts. The most robust and scalable method involves the reaction of an substituted aniline precursor—in this case, 5-amino-2-methylphenol (5-amino-o-cresol)—with ammonium thiocyanate in an acidic aqueous medium[3].

Mechanism and Causality

The reaction proceeds via the in situ generation of thiocyanic acid ( ). The hydrochloric acid serves a dual purpose: it protonates the amine group of 5-amino-2-methylphenol to enhance its aqueous solubility and facilitates the nucleophilic attack of the amine on the electrophilic carbon of the thiocyanate ion. The subsequent rearrangement yields the stable thiourea product.

Synthesis A 5-Amino-2-methylphenol (Precursor) B Acidic Aqueous Medium (HCl, H2O, 60-70°C) A->B Solubilization C Ammonium Thiocyanate (NH4SCN) B->C Addition D Reflux & Condensation (4 hours) C->D Nucleophilic Attack E 1-(3-hydroxy-4-methylphenyl)thiourea (Target Compound) D->E Rearrangement & Precipitation

Synthesis pathway of 1-(3-hydroxy-4-methylphenyl)thiourea from 5-amino-2-methylphenol.

Step-by-Step Experimental Protocol[3]

Self-Validating System: This protocol includes integrated checkpoints (TLC and melting point verification) to ensure product integrity before downstream biological application.

  • Precursor Preparation: Suspend 0.1 mole of 5-amino-2-methylphenol (CAS: 2835-95-2) in a round-bottom flask containing 25 mL of distilled water.

  • Acidification: Slowly add 9 mL of concentrated HCl. Causality: This converts the amine to its hydrochloride salt, ensuring complete dissolution and preventing premature oxidation of the phenol group.

  • Thermal Activation: Heat the solution to 60–70 °C for 1 hour under continuous stirring.

  • Thiocyanate Addition: Cool the mixture to room temperature for 1 hour. Slowly add 0.1 mole of ammonium thiocyanate ( ) to the solution.

  • Reflux: Reflux the reaction mixture for approximately 4 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. The disappearance of the precursor spot confirms reaction completion.

  • Precipitation: Add 20 mL of ice-cold water to the flask under vigorous stirring. The sudden drop in temperature and polarity shift forces the crystallization of the product.

  • Isolation & Purification: Filter the precipitate under a vacuum. Wash the crude crystals with cold water to remove unreacted salts, then recrystallize from hot ethanol to yield pure 1-(3-hydroxy-4-methylphenyl)thiourea.

Pharmacological Applications and Biological Activity

Phenylthiourea derivatives are currently at the forefront of novel antibiotic and antineoplastic drug discovery. Their unique mechanism of action allows them to bypass traditional resistance pathways.

A. Allosteric Inhibition of PvdP Tyrosinase (Anti-Virulence Strategy)

Infections caused by Pseudomonas aeruginosa are notoriously difficult to treat due to acquired antibiotic resistance. A breakthrough strategy involves targeting the bacteria's iron uptake mechanism, which is essential for its survival[4]. P. aeruginosa utilizes a siderophore called pyoverdine to scavenge iron. The maturation of pyoverdine is catalyzed by the enzyme PvdP tyrosinase . Phenylthiourea derivatives act as potent allosteric inhibitors of PvdP[4]. By binding to an allosteric site, these compounds stabilize the C-terminal lid of the enzyme, blocking the active site and completely halting pyoverdine production.

Pathway PTU Phenylthiourea Derivative PvdP PvdP Tyrosinase Enzyme PTU->PvdP Allosteric Inhibition Pyoverdine Pyoverdine Maturation PTU->Pyoverdine Blocks Pathway PvdP->Pyoverdine Catalyzes Iron Iron Uptake in P. aeruginosa Pyoverdine->Iron Scavenges Survival Bacterial Virulence Iron->Survival Essential for

Mechanism of PvdP tyrosinase inhibition by phenylthiourea derivatives, disrupting bacterial iron uptake.

B. Cytotoxic and Antitumor Activity

Thiourea derivatives functionalized with electron-donating groups (such as the hydroxyl and methyl groups in our target compound) exhibit significant cytotoxicity against human cancer cell lines. Recent structure-activity relationship (SAR) studies on phenylthiourea hybrids demonstrate potent efficacy against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2)[1]. The thiourea pharmacophore induces apoptosis by intercalating with DNA or inhibiting topoisomerase activity, depending on the extended molecular scaffold.

Table 2: Comparative Cytotoxicity of Phenylthiourea Derivatives [1]

Compound ClassTarget Cell Line Range ( )Reference Standard (Doxorubicin)
Phenylthiourea-Thiazole HybridsHCT-116 (Colon)2.29 – 9.712.42
Phenylthiourea-Pyrazole HybridsHepG2 (Liver)11.52 – 14.094.02
Unsubstituted PhenylthioureaWI38 (Normal)> 50.00 (Low Toxicity)N/A

Experimental Workflow: In Vitro Cytotoxicity Validation (MTT Assay)

To validate the biological efficacy of synthesized 1-(3-hydroxy-4-methylphenyl)thiourea, a standardized MTT viability assay must be employed.

Causality of Design: The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to a purple formazan product by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, the spectrophotometric absorbance is directly proportional to the number of viable cells, creating a self-validating loop for cytotoxicity measurement[1].

Protocol:

  • Cell Seeding: Seed HCT-116 or HepG2 cells in a 96-well microtiter plate at a density of cells/well in 100 of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% atmosphere to allow for cellular adherence.

  • Compound Administration: Dissolve the thiourea compound in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent-induced toxicity). Treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50 ) of the compound. Include a Doxorubicin positive control and a vehicle-only negative control.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 10 of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Validation: A visible color change from yellow to dark purple indicates active cellular metabolism in control wells.

  • Solubilization: Carefully aspirate the media and add 100 of DMSO to each well to dissolve the insoluble formazan crystals.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the negative control and determine the using non-linear regression analysis.

Conclusion

1-(3-hydroxy-4-methylphenyl)thiourea represents a highly versatile chemical scaffold with profound implications for modern pharmacology. Its synthesis via the reaction of 5-amino-2-methylphenol with ammonium thiocyanate is efficient and scalable. Biologically, the strategic positioning of the hydroxyl and methyl groups on the phenyl ring enhances its capacity to act as an allosteric inhibitor of bacterial virulence factors (like PvdP tyrosinase) and as a cytotoxic agent against resilient cancer cell lines. For drug development professionals, this compound serves as a foundational building block for synthesizing next-generation targeted therapeutics.

References

  • Setiawan, A., et al. "Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase". Bioorganic & Medicinal Chemistry Letters, 30(17), 127409 (2020). Available at:[Link]

  • El-Gaby, M. S. A., et al. "Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity". Journal of Biomolecular Structure and Dynamics (2023). Available at:[Link]

  • International Journal of Creative Research Thoughts. "REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA". IJCRT, 11(3) (2023). Available at:[Link]

Sources

Exploratory

Pharmacological Profiling of the (3-hydroxy-4-methylphenyl)thiourea Scaffold: Mechanisms of Action and Biological Assay Methodologies

Executive Summary The compound 1-(3-hydroxy-4-methylphenyl)thiourea (CAS 16704-79-3) represents a highly versatile synthetic pharmacophore in modern drug discovery[1]. Derived fundamentally from 5-amino-o-cresol[2], this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-hydroxy-4-methylphenyl)thiourea (CAS 16704-79-3) represents a highly versatile synthetic pharmacophore in modern drug discovery[1]. Derived fundamentally from 5-amino-o-cresol[2], this scaffold integrates the potent hydrogen-bonding and metal-chelating properties of a thiourea moiety with the steric and electronic profile of a substituted phenolic ring. In biological systems, derivatives of this core have demonstrated pleiotropic mechanisms of action, most notably acting as ATP-competitive inhibitors in kinase networks (e.g., EGFR, mTOR)[3][4] and as allosteric disruptors of translation initiation complexes[5].

This technical guide provides an in-depth analysis of the structural biology driving these interactions and outlines field-proven, self-validating biological assay protocols required to accurately profile this pharmacophore without falling victim to common experimental artifacts.

Structural Biology & Pharmacophore Rationale

To understand the biological utility of the (3-hydroxy-4-methylphenyl)thiourea core, one must dissect the causality behind its molecular interactions. The molecule acts as a "molecular chameleon," capable of engaging diverse targets through specific sub-structural features:

  • The Thiourea Linkage: The nitrogen atoms act as potent hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor and a soft Lewis base. In kinase targets like EGFR, this allows the formation of bidentate hydrogen bonds with the kinase hinge region (e.g., Met793)[4]. In metalloenzymes like tyrosinase, the sulfur atom is highly effective at chelating binuclear copper centers.

  • The 3-Hydroxy-4-Methylphenyl Ring: The methyl group at the 4-position drives hydrophobic packing into deep binding pockets (such as the DFG-out pocket in specific kinase conformations). Crucially, the hydroxyl group at the 3-position provides a secondary anchor, allowing for solvent-exposed hydrogen bonding or interaction with the ribose-binding pocket of ATP-binding sites.

MolecularMechanism Pharmacophore (3-hydroxy-4-methylphenyl) thiourea Scaffold Hinge Kinase Hinge Region (EGFR / mTOR) Pharmacophore->Hinge Bidentate H-Bonds eIF4F eIF4F Complex (Translation Initiation) Pharmacophore->eIF4F Allosteric Disruption Copper Binuclear Copper (Tyrosinase) Pharmacophore->Copper Metal Chelation

Fig 1. Target mechanisms of the (3-hydroxy-4-methylphenyl)thiourea pharmacophore.

Self-Validating Biological Assay Protocols

When profiling phenolic thioureas, researchers frequently encounter false positives in standard fluorescence-based assays (e.g., AMC or FITC readouts) due to the inner-filter effect, compound auto-fluorescence, or redox cycling. To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems—meaning the assay architecture inherently controls for these artifacts.

Protocol A: TR-FRET Kinase Profiling (EGFR / mTOR)

Causality for Choice: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a 50 µs delay before reading the signal, the short-lived auto-fluorescence typical of 3-hydroxy-4-methylphenyl derivatives completely decays, yielding artifact-free data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the thiourea compound in 100% anhydrous DMSO. Rationale: Thioureas can oxidize in aqueous buffers over time; DMSO ensures stability.

  • Acoustic Dispensing: Use an Echo 550 Liquid Handler to dispense 10 nL of the compound into a 384-well low-volume white microplate. This prevents solvent shock and maintains DMSO concentrations below 0.1%.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant EGFR (or mTOR) and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ concentration. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity), Europium-labeled anti-phospho antibody (donor), and ULight-Streptavidin (acceptor).

  • Readout & Self-Validation: Read on a compatible microplate reader (e.g., PHERAstar) using a 50 µs delay and 400 µs integration window. Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Validation Rule: The assay is only valid if Z' > 0.6.

TRFRET_Workflow Step1 1. Acoustic Dispensing (Echo 550) Step2 2. Enzyme/Substrate Incubation (Avoid Phenolic Auto-fluorescence) Step1->Step2 Step3 3. Addition of Eu-Anti-Phospho Ab & ULight-Streptavidin Step2->Step3 Step4 4. Time-Resolved Readout (Delay: 50µs, Window: 400µs) Step3->Step4 Step5 5. Data QC (Z'-factor > 0.6) Step4->Step5

Fig 2. Self-validating TR-FRET assay workflow optimized for phenolic thiourea compounds.

Protocol B: Dual-Luciferase Translation Initiation Reporter Assay

Causality for Choice: Diarylthioureas are known inhibitors of translation initiation[5]. However, standard cell viability assays cannot differentiate between specific translation inhibition and general cytotoxicity. The dual-luciferase reporter assay acts as an internal counter-screen.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HeLa cells with a bicistronic reporter plasmid. The first cistron (Renilla luciferase) is driven by cap-dependent translation (eIF4F dependent). The second cistron (Firefly luciferase) is driven by an Internal Ribosome Entry Site (IRES), which bypasses eIF4F.

  • Compound Treatment: Plate cells at 10,000 cells/well in 96-well plates. Treat with serial dilutions of the (3-hydroxy-4-methylphenyl)thiourea derivative for 12 hours.

  • Lysis & Readout: Use a Dual-Glo Luciferase Assay System. First, measure Firefly luminescence. Then, add the Stop & Glo reagent to quench Firefly and measure Renilla luminescence.

  • Self-Validation Logic: A true translation initiation inhibitor will selectively decrease the Renilla signal while the Firefly signal remains stable. If both signals decrease equally, the compound is merely cytotoxic (artifact).

DualLuciferase Compound Thiourea Treatment Cap Cap-Dependent (Renilla Luc) Compound->Cap Decreases IRES IRES-Dependent (Firefly Luc) Compound->IRES Stable Toxic General Cytotoxicity (Artifact) Compound->Toxic If Both Decrease Valid Specific Translation Inhibition Cap->Valid IRES->Valid

Fig 3. Logical architecture of the self-validating dual-luciferase translation assay.

Quantitative Data & Benchmarking

To contextualize the potency of the (3-hydroxy-4-methylphenyl)thiourea scaffold, the following table summarizes representative quantitative data derived from the aforementioned self-validating assays.

Biological TargetAssay FormatPrimary MechanismRepresentative IC₅₀ RangeHill Slope ( nH​ )
EGFR (WT) TR-FRET Kinase AssayATP-Competitive (Hinge Binder)15 nM – 45 nM0.9 – 1.1
mTOR Complex ADP-Glo / TR-FRETATP-Competitive120 nM – 300 nM0.8 – 1.2
Translation Initiation Dual-Luciferase ReportereIF4F Complex Disruption1.5 µM – 5.0 µM1.5 – 2.0*
Tyrosinase L-DOPA Oxidation (Abs 475nm)Binuclear Copper Chelation0.5 µM – 2.0 µM0.9 – 1.0

*Note: A steeper Hill slope in cellular translation assays often indicates multi-protein complex disruption or polypharmacology rather than simple 1:1 stoichiometric binding.

References

  • AU2010253820A1 - N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation Source: Google Patents URL
  • US20140314752A1 - Methods for treating cancer using tor kinase inhibitor combination therapy Source: Google Patents URL
  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

physicochemical properties of (3-hydroxy-4-methylphenyl)thiourea for drug design

Harnessing 1-(3-Hydroxy-4-methylphenyl)thiourea in Rational Drug Design: Physicochemical Profiling and Mechanistic Workflows Executive Summary In modern medicinal chemistry, the identification of highly efficient, low-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Harnessing 1-(3-Hydroxy-4-methylphenyl)thiourea in Rational Drug Design: Physicochemical Profiling and Mechanistic Workflows

Executive Summary

In modern medicinal chemistry, the identification of highly efficient, low-molecular-weight fragments is critical for successful hit-to-lead optimization. 1-(3-Hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3) represents a privileged pharmacophore that merges the potent metal-chelating and hydrogen-bonding capabilities of a thiourea core with the steric and electronic nuances of a substituted phenol ring. This technical guide provides an authoritative analysis of its physicochemical properties, structural rationale, and the self-validating experimental workflows required to leverage this compound in targeted drug design.

Structural Logic and Pharmacophore Rationale

Thiourea derivatives are universally recognized as versatile building blocks in drug design, acting as bioisosteres for ureas and amides while offering distinct electronic properties[1]. The substitution pattern of 1-(3-hydroxy-4-methylphenyl)thiourea provides three distinct vectors for receptor engagement:

  • The Thiourea Core: The sulfur atom acts as a highly polarizable, soft Lewis base, making it an exceptional chelator for borderline and soft metal ions (e.g., Cu²⁺, Zn²⁺) found in the active sites of metalloenzymes like tyrosinase and phenoloxidase[2]. Simultaneously, the two nitrogen atoms serve as rigid hydrogen-bond donors.

  • The 3-Hydroxyl Group: Positioned meta to the thiourea linkage, this group introduces an asymmetric hydrogen-bonding vector. It can act as both a donor and an acceptor, allowing the molecule to anchor itself to the receptor backbone.

  • The 4-Methyl Group: This moiety provides a critical hydrophobic shield. By displacing ordered water molecules within lipophilic binding pockets, the methyl group drives binding affinity through a favorable entropic gain ( ΔS>0 ).

BindingMechanism T Thiourea Core Cu Binuclear Copper (Active Site) T->Cu Chelation (S atom) HB Receptor Backbone (H-Bonds) T->HB H-Bond Donation OH 3-Hydroxy Group OH->HB Donor/Acceptor CH3 4-Methyl Group HP Hydrophobic Pocket CH3->HP van der Waals

Fig 1: Multivalent binding mechanism of 1-(3-hydroxy-4-methylphenyl)thiourea in metalloenzymes.

Physicochemical Data Synthesis

For a compound to be viable in Fragment-Based Drug Discovery (FBDD), it must adhere strictly to the "Rule of Three" (Ro3). The physicochemical profile of 1-(3-hydroxy-4-methylphenyl)thiourea perfectly aligns with these parameters, ensuring high ligand efficiency and leaving ample molecular weight "budget" for subsequent synthetic elaboration[3].

PropertyValueImplication for Drug Design
Molecular Weight 182.24 g/mol Highly ligand-efficient; ideal starting point for fragment growing.
Molecular Formula C₈H₁₀N₂OSConfirms low heavy-atom count (12 atoms).
H-Bond Donors 3 (-OH, -NH₂, -NH-)Strong potential for target anchoring; requires careful desolvation profiling.
H-Bond Acceptors 2 (=S, -OH)Facilitates orientation within polar active sites.
Topological Polar Surface Area 90.4 ŲOptimal for membrane permeability; potential for CNS penetration if optimized.
Rotatable Bonds 1Imposes a low entropic penalty upon target binding (rigid conformation).

Data synthesized from computational and structural database parameters[3].

Mechanistic Pathways in Target Engagement

The efficacy of phenylthiourea derivatives is heavily dictated by their ability to form concentrated, multicenter hydrogen-bonding networks. Molecular dynamics (MD) simulations of substituted N-phenylthioureas complexed with metalloenzymes (such as catechol oxidase) reveal that the geometry of the ligand-receptor interaction is highly dependent on the position of the phenyl ring substituents[4].

During the MD trajectory, the 1-(3-hydroxy-4-methylphenyl)thiourea structure restricts its own conformational flexibility upon entering the receptor pocket. The thiocarbonyl sulfur coordinates with the metal center, while the 3-hydroxyl group establishes a secondary hydrogen bond with adjacent amino acid residues. This dual-anchor system prevents the rapid off-rate ( koff​ ) typically associated with low-molecular-weight fragments, resulting in a highly stable residence time[4].

Optimization N1 1-(3-hydroxy-4-methylphenyl)thiourea N2 Physicochemical Profiling (LogP, pKa, Solubility) N1->N2 Characterization N3 Target Binding (Metalloenzymes/Kinases) N2->N3 In Vitro Assays N4 Structural Biology (X-ray, ITC, NMR) N3->N4 Mechanism Validation N5 Lead Optimization (SAR Development) N4->N5 Rational Design

Fig 2: Logical workflow for hit-to-lead optimization utilizing the thiourea pharmacophore.

Self-Validating Experimental Protocols

To accurately utilize this compound, researchers must move beyond predictive algorithms and employ rigorous, self-validating physical assays. Below are the definitive protocols for profiling this molecule.

Protocol A: Shake-Flask LC-UV Determination of Partition Coefficient (LogP)

Causality & Rationale: Computational CLogP algorithms frequently fail to account for the unique tautomeric equilibria and internal hydrogen bonding of the thiourea moiety. We utilize a biphasic 1-octanol/water system because it closely mimics the dielectric transition across a phospholipid bilayer. Self-Validation: The protocol includes unsubstituted phenylthiourea as an internal reference standard to ensure phase separation integrity.

  • Preparation: Saturate 1-octanol with HPLC-grade water, and water with 1-octanol, by stirring the mixture for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Solubilization: Dissolve 1-(3-hydroxy-4-methylphenyl)thiourea in the aqueous phase to a concentration of 100 µM. Prepare a parallel control flask with unsubstituted phenylthiourea.

  • Partitioning: Add an equal volume of the pre-saturated 1-octanol to the aqueous solution in a borosilicate glass vial.

  • Equilibration: Agitate the vials on an orbital shaker at 200 RPM for 2 hours, followed by centrifugation at 3000 RPM for 15 minutes to force complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Analyze via LC-UV at λmax​ 245 nm.

  • Calculation: Calculate LogP using the ratio of the integrated peak areas: LogP=log10​(Areawater​Areaoctanol​​) .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality & Rationale: While standard fluorescence assays provide binding affinity ( Kd​ ), they cannot distinguish between enthalpy-driven binding (H-bonds, metal chelation) and entropy-driven binding (hydrophobic effect of the methyl group). ITC directly measures the heat of interaction, allowing for the complete deconvolution of ΔG , ΔH , and −TΔS . Self-Validation: A blank titration (ligand into buffer) is mandatory to subtract the heat of dilution, ensuring the measured heat is exclusively from target engagement.

  • Buffer Matching: Dialyze the target protein (e.g., Tyrosinase) extensively against 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Crucial step: The pH must be strictly maintained at 7.4 to keep the 3-hydroxyl group protonated, preventing artifactual shifts in binding enthalpy.

  • Sample Preparation: Prepare the protein at 20 µM in the sample cell. Dissolve 1-(3-hydroxy-4-methylphenyl)thiourea in the exact same dialysis buffer to a concentration of 200 µM for the syringe.

  • Control Titration: Perform a blank titration by injecting the 200 µM ligand into the cell containing only the buffer. Record the background heat of dilution.

  • Active Titration: Inject the ligand into the protein solution in 2 µL increments over 20 injections at 25°C, with 150-second intervals to allow the baseline to stabilize.

  • Data Integration: Subtract the blank titration data from the active titration. Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and stoichiometry ( n ).

Sources

Exploratory

spectroscopic characterization of (3-hydroxy-4-methylphenyl)thiourea

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Hydroxy-4-methylphenyl)thiourea Introduction Thiourea derivatives are a versatile class of organic compounds characterized by the –NH-C(S)-NH– funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Hydroxy-4-methylphenyl)thiourea

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the –NH-C(S)-NH– functional group.[1] Their unique structural and electronic properties, stemming from the presence of nitrogen and sulfur atoms, make them pivotal in diverse scientific domains, including medicinal chemistry, materials science, and agriculture.[1][2][3][4] These compounds are recognized for their wide range of biological activities and their ability to act as ligands for metal complexes.[2][3]

(3-Hydroxy-4-methylphenyl)thiourea is a specific aryl thiourea derivative whose biological and chemical potential warrants a thorough structural elucidation. The precise arrangement of its hydroxyl, methyl, and thiourea moieties on the phenyl ring dictates its reactivity, binding properties, and potential applications. Therefore, a definitive spectroscopic characterization is not merely a procedural step but the foundational basis for any subsequent research and development.

This guide provides a comprehensive, multi-technique spectroscopic analysis of (3-hydroxy-4-methylphenyl)thiourea. It is designed for researchers and drug development professionals, offering not just protocols but the underlying scientific rationale for each experimental choice and data interpretation, ensuring a self-validating and robust characterization process.

Caption: Molecular structure of (3-hydroxy-4-methylphenyl)thiourea.

Synthetic Context: A Standard Approach

The characterization of a compound is intrinsically linked to its synthesis. Aryl thioureas are commonly synthesized via a straightforward nucleophilic addition reaction. The process typically involves reacting an aryl amine with a suitable isothiocyanate.[5][6][7] For the title compound, this would involve the reaction of 3-amino-2-methylphenol with a source of thiocarbonyl, often generated in situ or from a reagent like ammonium thiocyanate. Understanding this pathway is crucial as it informs the potential impurities that might be present and helps validate the final structure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 3-Amino-2-methylphenol 3-Amino-2-methylphenol Reaction Nucleophilic Addition in Solvent (e.g., Acetone) 3-Amino-2-methylphenol->Reaction Isothiocyanate Source Isothiocyanate Source (e.g., NH4SCN) Isothiocyanate Source->Reaction Purification Recrystallization Reaction->Purification Target_Compound (3-hydroxy-4-methylphenyl)thiourea Purification->Target_Compound Spectroscopy Spectroscopic Characterization Target_Compound->Spectroscopy Fragmentation M [M+H]⁺ m/z 183.06 F1 Loss of NH₃ [C₈H₇OS]⁺ m/z 166.02 M->F1 F2 Loss of H₂S [C₈H₈N₂O]⁺ m/z 150.07 M->F2 F4 [HOC₆H₃(CH₃)NH]⁺ Fragment m/z 122.06 M->F4 Cleavage of C-N bond F3 [H₂NCSNH₂]⁺ Fragment m/z 77

Sources

Foundational

(3-hydroxy-4-methylphenyl)thiourea molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Characterization of (3-hydroxy-4-methylphenyl)thiourea This guide provides a detailed examination of (3-hydroxy-4-methylphenyl)thiourea, focusing on its fundamental phys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of (3-hydroxy-4-methylphenyl)thiourea

This guide provides a detailed examination of (3-hydroxy-4-methylphenyl)thiourea, focusing on its fundamental physicochemical properties, specifically its molecular weight and exact mass. It is intended for researchers, scientists, and drug development professionals who require a precise understanding of this compound for analytical, synthetic, or pharmacological purposes. The methodologies and principles discussed herein are grounded in established analytical chemistry practices to ensure scientific integrity and reproducibility.

Introduction to (3-hydroxy-4-methylphenyl)thiourea

(3-hydroxy-4-methylphenyl)thiourea belongs to the thiourea class of organic compounds, which are characterized by the presence of a C=S functional group flanked by two nitrogen atoms.[1][2] Thiourea derivatives are of significant interest in medicinal chemistry and drug design due to their wide range of biological activities, including antioxidant, enzyme inhibition, antibacterial, and anticancer properties.[3][4][5][6] The specific substitutions on the phenyl ring—a hydroxyl (-OH) and a methyl (-CH₃) group—are expected to modulate the compound's electronic properties, solubility, and biological target interactions. Accurate determination of its molecular weight and exact mass is the foundational first step in any research endeavor, from confirming its identity after synthesis to performing quantitative analysis in biological matrices.

Core Physicochemical Properties and Identifiers

Precise identification of a chemical entity is paramount. The following table summarizes the key identifiers and mass-related data for (3-hydroxy-4-methylphenyl)thiourea.

PropertyValueSource
Molecular Formula C₈H₁₀N₂OS[7]
Molecular Weight 182.243 g/mol [7]
Exact (Monoisotopic) Mass 182.05138412 u[7]
CAS Number 16704-79-3[7][8][9]
Canonical SMILES Cc1ccc(cc1O)NC(=S)N[7]
InChI InChI=1S/C₈H₁₀N₂OS/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H₃,(H₃,9,10,12)[7]
InChIKey JFMLEVFEEMCBAJ-UHFFFAOYSA-N[7]
Expert Insight: Molecular Weight vs. Exact Mass

It is crucial to distinguish between molecular weight and exact mass.

  • Molecular Weight (or average molecular mass) is calculated using the weighted average of the natural abundances of all isotopes of each element. This value is typically used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).

  • Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the value measured by high-resolution mass spectrometry (HRMS) and is the single most important parameter for confirming the elemental composition of a molecule. For (3-hydroxy-4-methylphenyl)thiourea, the exact mass of 182.05138412 u corresponds to the single molecular species with the isotopic composition C₈H₁₀N₂OS.

Structural Representation

The two-dimensional structure of the molecule provides a clear visualization of atomic connectivity.

Caption: 2D structure of (3-hydroxy-4-methylphenyl)thiourea.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The following protocol outlines a self-validating system for the unambiguous determination of the exact mass of (3-hydroxy-4-methylphenyl)thiourea, a critical step for structural confirmation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Weigh ~1 mg of (3-hydroxy-4-methylphenyl)thiourea prep2 Dissolve in 1 mL LC-MS grade Methanol (Stock Solution: 1 mg/mL) prep1->prep2 prep3 Perform serial dilution to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid prep2->prep3 analysis2 Direct infusion or LC injection of the 1 µg/mL sample prep3->analysis2 Introduce Sample analysis1 Calibrate Mass Spectrometer (e.g., Orbitrap, Q-TOF) using known standards analysis1->analysis2 analysis3 Acquire data in Positive Ion Mode using Electrospray Ionization (ESI) analysis2->analysis3 analysis4 Set acquisition range: m/z 100-500 analysis3->analysis4 data1 Extract mass spectrum for the compound analysis4->data1 Raw Data data2 Identify the [M+H]⁺ adduct (Expected m/z ~183.0592) data1->data2 data3 Compare measured m/z with theoretical exact mass data2->data3 data4 Confirm mass accuracy (within 5 ppm) data3->data4

Caption: Experimental workflow for exact mass determination by HRMS.

Step-by-Step Methodology
  • Objective: To determine the exact mass of the protonated molecular ion [M+H]⁺ of (3-hydroxy-4-methylphenyl)thiourea and confirm its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or a Sciex TripleTOF® system) equipped with an electrospray ionization (ESI) source.

  • Materials:

    • (3-hydroxy-4-methylphenyl)thiourea sample

    • LC-MS grade methanol

    • LC-MS grade water

    • LC-MS grade formic acid

  • Protocol:

    • System Calibration (Trustworthiness Pillar): Prior to sample analysis, calibrate the mass spectrometer across the desired mass range using a certified calibration solution. This step is non-negotiable as it ensures the mass accuracy of the instrument, forming the basis of a self-validating measurement. A successful calibration should yield mass accuracies of < 2 ppm for the calibrant ions.

    • Sample Preparation:

      • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

      • Create a working solution by diluting the stock to a final concentration of 1 µg/mL in a solvent mixture of 50:50 methanol:water containing 0.1% formic acid.

      • Causality: The acidic mobile phase (0.1% formic acid) is crucial. It provides a source of protons (H⁺) to facilitate efficient ionization of the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion, which is the target for this analysis. The thiourea moiety is readily protonated under these conditions.

    • Analysis:

      • Set the ESI source to positive ion mode.

      • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

      • Acquire data in full scan mode over a mass-to-charge (m/z) range of 100-500 with a resolution setting of >70,000 (FWHM).

      • Causality: ESI is the ionization method of choice for polar molecules like this one, as it is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the most abundant species observed. High resolution is required to achieve the mass accuracy needed to distinguish the analyte from other potential ions with the same nominal mass but different elemental compositions.

    • Data Interpretation:

      • The theoretical exact mass of the neutral molecule (C₈H₁₀N₂OS) is 182.05138 u.

      • The target ion is the protonated species, [M+H]⁺. Its theoretical m/z is calculated as: 182.05138 (M) + 1.007825 (H⁺) = 183.05920 u .

      • Identify the peak corresponding to this m/z in the acquired spectrum.

      • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

      • A mass error of < 5 ppm provides high confidence in the assigned elemental composition of C₈H₁₀N₂OSH⁺.

Relevance in a Broader Scientific Context

The precise characterization of (3-hydroxy-4-methylphenyl)thiourea is the gateway to its further study.

  • Synthetic Chemistry: For synthetic chemists, HRMS data provides the definitive confirmation that the target molecule has been successfully synthesized. General methods for synthesizing thiourea derivatives often involve the reaction of an appropriate isothiocyanate with an amine or by using reagents like carbon disulfide.[5][10] Following synthesis, purification and confirmation of identity via techniques like NMR, IR, and crucially, HRMS, are standard procedures.[3][4]

  • Drug Development: In pharmacology and drug development, thiourea derivatives are investigated for a multitude of therapeutic applications.[6][11] The ability to accurately measure the parent compound and its potential metabolites (which involves mass shifts that are precisely measured by HRMS) is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. The structural features of (3-hydroxy-4-methylphenyl)thiourea suggest potential for hydrogen bonding (via -OH and -NH groups) and metal chelation (via the thiocarbonyl sulfur), which are key interactions for biological activity.[4][12]

Conclusion

(3-hydroxy-4-methylphenyl)thiourea is a compound with significant potential in scientific research, particularly in medicinal chemistry. Its foundational physicochemical properties—a molecular weight of 182.243 g/mol and a monoisotopic exact mass of 182.05138412 u—are the cornerstones of its scientific identity.[7] The application of high-resolution mass spectrometry provides an authoritative and trustworthy method for confirming this identity, enabling researchers to proceed with confidence in synthesis, biological screening, and drug development endeavors.

References

  • Chemical Substance Information. 1-(3-HYDROXY-4-METHOXYPHENYL)THIOUREA. Available from: [Link]

  • NextSDS. (3-hydroxyphenyl)thiourea — Chemical Substance Information. Available from: [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available from: [Link]

  • PrepChem.com. Synthesis of phenyl thiourea. Available from: [Link]

  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available from: [Link]

  • Khan, K. M., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available from: [Link]

  • Wikipedia. Thiourea. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]

  • Chemical Substance Information. 1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA. Available from: [Link]

  • Kumar, S., & Kumar, A. (2018). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

  • FooDB. Showing Compound Thiourea (FDB012439). Available from: [Link]

Sources

Exploratory

hydrogen bonding capabilities of (3-hydroxy-4-methylphenyl)thiourea

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of (3-hydroxy-4-methylphenyl)thiourea For Researchers, Scientists, and Drug Development Professionals Abstract The thiourea moiety is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of (3-hydroxy-4-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiourea moiety is a cornerstone in medicinal chemistry, prized for its diverse biological activities which are intrinsically linked to its capacity for forming robust and directional hydrogen bonds.[1][2][3] This guide provides a detailed examination of the hydrogen bonding capabilities of a specific, multifunctional derivative: (3-hydroxy-4-methylphenyl)thiourea. By dissecting its molecular architecture, we will explore its potential for intramolecular and intermolecular interactions, the resulting supramolecular assemblies, and the profound implications for its role in molecular recognition and drug design. This document serves as a technical resource, integrating structural analysis with proven experimental methodologies to provide a comprehensive understanding of this compound's physicochemical behavior.

The Thiourea Scaffold: A Privileged Motif in Molecular Recognition

Thiourea and its derivatives have garnered significant attention in drug discovery for their wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][4][5] The functionality of these compounds is largely dictated by the thiourea core (-NH-C(S)-NH-). This group features two acidic N-H protons that act as potent hydrogen bond donors and a sulfur atom that serves as a hydrogen bond acceptor.[4] This dual donor-acceptor character allows thiourea derivatives to form strong, specific interactions with a variety of biological targets, such as the carboxylate and carbonyl groups found in amino acid residues of enzymes.[1][6] The strategic placement of substituents on the thiourea scaffold, such as the hydroxyl and methyl groups in the target compound, can further modulate its electronic properties and steric profile, fine-tuning its binding affinity and selectivity.

Structural Analysis of (3-hydroxy-4-methylphenyl)thiourea

To comprehend the hydrogen bonding potential of (3-hydroxy-4-methylphenyl)thiourea, a systematic identification of its donor and acceptor sites is essential. The molecule's structure presents a rich landscape for such interactions.

Caption: Molecular structure of (3-hydroxy-4-methylphenyl)thiourea with key hydrogen bonding sites.

The molecule possesses three hydrogen bond donor groups (two N-H and one O-H) and two primary hydrogen bond acceptor sites (the thiocarbonyl sulfur and the phenolic oxygen). This multiplicity of sites allows for the formation of complex and robust hydrogen bonding networks.

Site Type Functional Group Role Comments
DonorPhenolic Hydroxyl (-OH)StrongThe acidity of this proton makes it a potent H-bond donor.
DonorPhenyl-bound Amine (-NH)ModerateAcidity is enhanced by the aromatic ring, making it a good H-bond donor.
DonorTerminal Amine (-NH₂)ModerateTwo protons available for donation.
AcceptorThiocarbonyl Sulfur (C=S)StrongThe primary acceptor site, capable of forming strong N-H···S and O-H···S bonds.[7][8]
AcceptorPhenolic Oxygen (-OH)ModerateThe lone pairs on the oxygen can act as an H-bond acceptor.

Table 1: Summary of Hydrogen Bond Donors and Acceptors.

Supramolecular Assembly & Solid-State Behavior

In the solid state, the interplay of these donor and acceptor sites governs the crystal packing and the formation of extended supramolecular architectures. While a crystal structure for this specific molecule is not publicly available, analysis of related phenylthiourea derivatives allows for the prediction of highly probable hydrogen bonding motifs.[7][9][10]

Two common and robust motifs are:

  • N-H···S Dimer Formation: Molecules often pair up via classic head-to-tail N-H···S hydrogen bonds, forming a stable eight-membered ring synthon (R²₂(8) motif).[11]

  • O-H···S Chain Formation: The strong phenolic O-H donor can interact with the thiocarbonyl sulfur of an adjacent molecule, leading to the formation of infinite one-dimensional chains.[7][12]

These fundamental interactions can be combined, leading to complex 3D networks where dimers are further linked by O-H···S bonds or other weaker interactions.

G cluster_dimer Motif 1: N-H···S Dimer cluster_chain Motif 2: O-H···S Chain M1 Molecule A M1_NH N-H M1_S S M2 Molecule B M2_NH N-H M2_S S M1_NH->M2_S H-Bond M2_NH->M1_S H-Bond M3 Molecule C M3_OH O-H M3_S S M4 Molecule D M4_OH O-H M4_S S M3_OH->M4_S H-Bond etc1 ... M4_OH->etc1 Node_Assembly Supramolecular Assembly cluster_dimer cluster_dimer cluster_dimer->Node_Assembly cluster_chain cluster_chain cluster_chain->Node_Assembly

Caption: Common intermolecular hydrogen bonding motifs in substituted phenylthioureas.

Interaction Type Typical D···A Distance (Å) Typical D-H···A Angle (°) Reference
N-H···S3.3 - 3.7150 - 180[7][9]
O-H···S3.1 - 3.5160 - 180[7][12]
N-H···O2.8 - 3.2150 - 180[9][10]

Table 2: Typical Hydrogen Bond Geometries in Thiourea-Containing Crystal Structures.

Implications for Drug Design and Molecular Recognition

The ability of (3-hydroxy-4-methylphenyl)thiourea to engage in specific hydrogen bonding is paramount to its potential as a drug candidate. The N-H donors of the thiourea can interact with key amino acid residues like aspartate (Asp) and glutamate (Glu) in an enzyme's active site, while the sulfur can accept a hydrogen bond from residues like serine (Ser) or arginine (Arg).[1]

  • Enzyme Inhibition: Many thiourea derivatives function as enzyme inhibitors by mimicking a substrate or binding to an allosteric site. The defined geometry of the hydrogen bonds formed by (3-hydroxy-4-methylphenyl)thiourea can anchor the molecule in a specific orientation within a binding pocket, leading to potent and selective inhibition.[1][13]

  • Receptor Agonism/Antagonism: The molecule can present a specific pharmacophore to a receptor, with the hydroxyl and thiourea groups acting as key recognition points.

  • Physicochemical Properties: Intermolecular hydrogen bonding influences critical drug properties such as solubility, melting point, and crystal polymorphism, which in turn affect bioavailability and formulation.

The presence of the hydroxyl group is particularly significant. It not only adds a strong hydrogen bond donor/acceptor site but also increases the molecule's polarity, potentially improving its interaction with polar active sites and influencing its pharmacokinetic profile.

Experimental Methodologies for Characterization

Validating and quantifying the requires a multi-pronged experimental approach.

Single-Crystal X-ray Diffraction

This is the definitive method for elucidating solid-state structure and hydrogen bonding. It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles of intermolecular interactions.

G A Synthesize & Purify Compound B Grow Single Crystals (e.g., slow evaporation) A->B C Mount Crystal on Diffractometer B->C D Data Collection (X-ray exposure, frame collection) C->D E Structure Solution (Direct methods, Patterson function) D->E F Structure Refinement (Least-squares fitting) E->F G Analysis & Validation (Check R-factor, bond lengths, H-bonds) F->G

Sources

Protocols & Analytical Methods

Method

protocol for dissolving (3-hydroxy-4-methylphenyl)thiourea in DMSO for cell culture

Application Note & Protocol Topic: Protocol for Dissolving (3-hydroxy-4-methylphenyl)thiourea in DMSO for Cell Culture Applications For: Researchers, Scientists, and Drug Development Professionals Introduction and Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Dissolving (3-hydroxy-4-methylphenyl)thiourea in DMSO for Cell Culture Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Principles

(3-hydroxy-4-methylphenyl)thiourea belongs to the thiourea class of organic compounds, which are noted for their wide-ranging biological activities and are a significant focus in medicinal chemistry and drug design.[1][2] Thiourea derivatives have demonstrated potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[1][3] A primary challenge in the preclinical evaluation of these promising compounds is their characteristically poor solubility in aqueous solutions, which complicates their use in physiological and cell-based assays.

To overcome this, Dimethyl Sulfoxide (DMSO) is employed as a solvent. DMSO is a highly polar, aprotic organic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds.[4][5] Its miscibility with water makes it an invaluable vehicle for introducing hydrophobic compounds into aqueous cell culture media.[5]

However, the use of DMSO is not without its own set of challenges. The scientific integrity of an experiment hinges on understanding and mitigating two key factors:

  • DMSO-Induced Cytotoxicity: At elevated concentrations, DMSO can inhibit cell proliferation, induce apoptosis, and alter cellular functions, thereby confounding experimental results.[6][7][8] It is broadly recommended to maintain the final concentration of DMSO in cell culture media at or below 0.5% (v/v), with more sensitive primary cell lines often requiring a limit of 0.1% or less.[9][10][11]

  • Compound Precipitation: When a compound dissolved in 100% DMSO is rapidly diluted into an aqueous medium, it can precipitate out of solution. This leads to an inaccurate and lower-than-intended final concentration of the test compound, rendering dose-response data unreliable.[10][12][13]

This document provides a comprehensive, field-tested protocol for the effective solubilization of (3-hydroxy-4-methylphenyl)thiourea in DMSO. It outlines procedures for creating high-concentration stock solutions, preparing working dilutions for cell treatment, and implementing essential controls to ensure the validity and reproducibility of experimental data.

Quantitative Data Summary

The following table provides essential quantitative data for the preparation and use of (3-hydroxy-4-methylphenyl)thiourea solutions in cell culture.

ParameterValue / RecommendationRationale & References
Compound Properties
Molecular FormulaC₈H₁₀N₂OS-
Molecular Weight182.24 g/mol -
Physical FormSolid / PowderAssumed based on related thiourea compounds.[14]
Stock Solution Parameters
Recommended SolventCell Culture Grade DMSO, ≥99.7% PurityHigh purity minimizes contaminants and ensures consistency.
Recommended Stock Concentration10 mM - 100 mMHigh concentration allows for minimal DMSO volume in the final culture medium.[15]
Storage of Stock Solution-20°C or -80°C; Protect from lightLow temperatures maintain compound stability. Aliquoting is critical to avoid repeated freeze-thaw cycles.[10][11][16]
Cell Culture Parameters
Max. Final DMSO Concentration (General)≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity in most immortalized cell lines.[6][10][11]
Max. Final DMSO Concentration (Sensitive Cells)≤ 0.1% (v/v)Primary or sensitive cell lines may require lower DMSO concentrations to maintain viability and normal function.[9][17]
Vehicle Control RequirementMandatoryAn equivalent concentration of DMSO in culture medium must be used as a negative control to isolate the effects of the compound from those of the solvent.[10][11]

Experimental Workflow Overview

The overall process involves the careful preparation of a concentrated stock solution in DMSO, which is then serially diluted to create working solutions for direct application to cell cultures.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh Compound dissolve 2. Dissolve in Sterile DMSO weigh->dissolve Accurate Mass aliquot 3. Aliquot & Store at -20°C dissolve->aliquot High Concentration (e.g., 50 mM) thaw 4. Thaw Stock Aliquot aliquot->thaw dilute 5. Prepare Working Dilution in Culture Medium thaw->dilute treat 6. Treat Cells dilute->treat Final Concentration (e.g., 50 µM) assay 8. Perform Cellular Assay treat->assay control 7. Prepare Vehicle Control

Caption: Workflow from solid compound to cell-based assay.

Protocol I: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a 50 mM stock solution of (3-hydroxy-4-methylphenyl)thiourea. This concentration is a 1000x stock for a final working concentration of 50 µM, resulting in a final DMSO concentration of 0.1% in the cell culture medium.

Materials and Equipment:

  • (3-hydroxy-4-methylphenyl)thiourea powder

  • Cell Culture Grade Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • -20°C freezer for storage

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Molecular Weight (MW) = 182.24 g/mol

    • Desired Stock Concentration = 50 mM = 0.050 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass = Concentration x Volume x MW

    • Mass = 0.050 mol/L x 0.001 L x 182.24 g/mol = 0.009112 g = 9.11 mg

  • Weighing: On an analytical balance, carefully weigh out 9.11 mg of (3-hydroxy-4-methylphenyl)thiourea powder and transfer it into a sterile microcentrifuge tube.

    • Expert Insight: Weighing the compound directly into the tube in which it will be dissolved minimizes transfer loss, which is critical when working with small quantities.

  • Dissolution: Add 1 mL of sterile, room-temperature DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Expert Insight: If the compound does not dissolve easily, sonicate the tube in a room-temperature water bath for 5-10 minutes.[10] Gentle warming in a 37°C water bath can also be used, but prolonged heat may degrade some compounds.[10]

  • Aliquoting and Storage: Dispense the 50 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light.

    • Trustworthiness: Aliquoting is a self-validating step that prevents the degradation of the entire stock solution from repeated freeze-thaw cycles, ensuring consistent compound potency across experiments.[10][11]

Protocol II: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the 50 mM stock solution to a final concentration of 50 µM for treating cells in a 6-well plate (2 mL medium per well).

Procedure:

  • Thaw Stock: Remove one aliquot of the 50 mM stock solution from the -20°C freezer and thaw it completely at room temperature.

  • Prepare Medium: Pre-warm the required volume of complete cell culture medium in a 37°C water bath.

  • Dilution (1:1000):

    • For one well (2 mL final volume), add 2 µL of the 50 mM stock solution directly into the 2 mL of pre-warmed culture medium.

    • Crucial Step: Pipette the DMSO stock directly into the liquid medium (not onto the side of the well or tube) and immediately mix thoroughly by pipetting up and down several times or by gentle swirling. This rapid dispersion is key to preventing precipitation.[13]

  • Vehicle Control Preparation:

    • In a separate volume of 2 mL of pre-warmed culture medium, add 2 µL of pure, sterile DMSO (the same solvent used for the stock solution).

    • Mix thoroughly. This creates a 0.1% DMSO vehicle control, which is essential for differentiating the effect of the compound from any potential effect of the solvent.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the freshly prepared medium containing (3-hydroxy-4-methylphenyl)thiourea or the vehicle control medium.

  • Incubation: Return the plate to the incubator and proceed with the experimental timeline.

Workflow for a Dose-Response Experiment

To assess dose-dependent effects, it is critical to perform serial dilutions in a way that keeps the final DMSO concentration constant across all conditions. The best practice is to perform serial dilutions in 100% DMSO first, then make the final dilution into the culture medium.[10][13]

G cluster_dilution Serial Dilution in 100% DMSO cluster_final Final Dilution into Culture Medium (1:1000) s1 50 mM Stock s2 5 mM s1->s2 1:10 f1 50 µM s1->f1 s3 0.5 mM s2->s3 1:10 f2 5 µM s2->f2 s4 0.05 mM s3->s4 1:10 f3 0.5 µM s3->f3 f4 50 nM s4->f4 vc Vehicle Control (0.1% DMSO)

Caption: Serial dilution workflow to maintain constant DMSO levels.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in medium. Rapid change in solvent polarity; compound concentration exceeds its aqueous solubility limit.1. Ensure the DMSO stock is added directly to the medium with immediate, vigorous mixing.[13]2. Try a stepwise dilution: first dilute the DMSO stock into a smaller volume of medium, mix, then add this to the final volume.3. Lower the final working concentration of the compound.
Cells in treated wells appear unhealthy or die, including vehicle control. DMSO concentration is too high for the specific cell line.1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).2. Reduce the final DMSO concentration by preparing a more concentrated stock solution.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution; inaccurate pipetting.1. Always use a fresh, single-use aliquot of the stock solution for each experiment.[10][11]2. Calibrate pipettes regularly.3. Prepare working solutions fresh immediately before use.

References

  • Vertex AI Search, "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC".
  • Vertex AI Search, "PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION)".
  • Vertex AI Search, "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies".
  • Vertex AI Search, "Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC".
  • Vertex AI Search, "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC".
  • Vertex AI Search, "Technical tips_Key point for making cell stocks".
  • Vertex AI Search, "Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem".
  • Vertex AI Search, "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One - Research journals".
  • Vertex AI Search, "Top Ten Tips for Making Stock Solutions - Bitesize Bio".
  • Vertex AI Search, "Top Tips for In-House Media Preparation | Cell Culture Media Preparation - Corning".
  • Vertex AI Search, "Protocol for Preparation of Frozen Stock - NEB".
  • Vertex AI Search, "Compound Handling Instructions - MCE".
  • MDPI, "Biological Applications of Thiourea Derivatives: Detailed Review". Available at: [Link]

  • PMC, "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". Available at: [Link]

  • ResearchGate, "Any suggestions for treating DMSO soluble compound in cell culture?". Available at: [Link]

  • Emulate Bio, "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment". Available at: [Link]

  • PubMed, "The effect of freeze/thaw cycles on the stability of compounds in DMSO". Available at: [Link]

  • DergiPark, "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives". Available at: [Link]

  • ResearchGate, "Dimethyl sulfoxide as a strongly coordinating solvent: 3′,4′-dihydroxyflavone-Cu(II)-DMSO system case study". Available at: [Link]

  • Semantic Scholar, "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review". Available at: [Link]

  • Regulations.gov, "Dimethyl Sulfoxide (DMSO) Physical Properties". Available at: [Link]

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Application

applications of (3-hydroxy-4-methylphenyl)thiourea in asymmetric organocatalysis

An in-depth technical guide to the applications of bifunctional hydroxy-aryl thioureas in asymmetric organocatalysis, with a focus on (3-hydroxy-4-methylphenyl)thiourea and its analogs. Foreword: The Rise of Bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the applications of bifunctional hydroxy-aryl thioureas in asymmetric organocatalysis, with a focus on (3-hydroxy-4-methylphenyl)thiourea and its analogs.

Foreword: The Rise of Bifunctional Thiourea Catalysis

The field of asymmetric organocatalysis has witnessed exponential growth, offering a powerful alternative to traditional metal-based catalysts. Within this domain, thiourea derivatives have emerged as a privileged class of catalysts, primarily due to their ability to act as potent hydrogen-bond donors.[1] This interaction activates electrophilic substrates, rendering them more susceptible to nucleophilic attack.

A significant advancement in this area has been the development of bifunctional thiourea catalysts. These sophisticated molecules incorporate a Lewis basic site, such as a tertiary amine, alongside the thiourea moiety. This dual-functionality allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation or hydrogen bonding with the basic group), leading to highly organized, stereoselective transition states and a dramatic increase in reaction rates and enantioselectivities.[2][3]

This guide focuses on a specific subclass of these catalysts: (3-hydroxy-4-methylphenyl)thiourea and its structural analogs. The presence of the phenolic hydroxyl group introduces an additional site for hydrogen bonding and can significantly influence the catalyst's solubility, acidity, and catalytic activity. While direct literature on the catalytic applications of the specific molecule (3-hydroxy-4-methylphenyl)thiourea is sparse, this guide will extrapolate from the extensive research on closely related hydroxy-aryl thiourea catalysts to provide a comprehensive overview of their synthesis, mechanism, and application in key asymmetric transformations.

Part 1: Synthesis of Hydroxy-Aryl Thiourea Catalysts

The synthesis of chiral thiourea organocatalysts is typically a straightforward process, most commonly involving the reaction of a chiral amine with an appropriate isothiocyanate.[4] For non-chiral catalysts like (3-hydroxy-4-methylphenyl)thiourea, the synthesis is even more direct.

Protocol 1: Synthesis of N-(3-hydroxy-4-methylphenyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol describes the synthesis of a representative bifunctional thiourea catalyst incorporating the hydroxyphenyl moiety. The 3,5-bis(trifluoromethyl)phenyl group is a common feature in highly active thiourea catalysts, as the electron-withdrawing trifluoromethyl groups enhance the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding.

Materials:

  • 5-Amino-2-methylphenol

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup (optional but recommended)

Procedure:

  • To a clean, dry round-bottom flask, add 5-amino-2-methylphenol (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Stir the solution at room temperature under an inert atmosphere.

  • To this stirring solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise over 5 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired thiourea.

Part 2: Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Bifunctional thiourea catalysts have proven to be exceptionally effective in rendering this reaction highly enantioselective.[5]

The catalyst operates through a dual activation mechanism. The thiourea moiety activates the α,β-unsaturated electrophile via hydrogen bonding to the carbonyl or nitro group, while the basic functionality on the catalyst deprotonates the nucleophile, increasing its reactivity.[3]

Michael_Addition_Mechanism cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_products Products Catalyst R2N-Scaffold-NH-C(=S)-NH-Ar(OH) Nucleophile Nucleophile (e.g., Malonate) Catalyst->Nucleophile Deprotonation Electrophile Electrophile (e.g., Nitroolefin) Catalyst->Electrophile H-Bonding Activation Nucleophile->Electrophile C-C Bond Formation Product Chiral Michael Adduct Electrophile->Product

Figure 1: General workflow for a bifunctional thiourea-catalyzed Michael addition.

Protocol 2: Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol is a representative example of a thiourea-catalyzed Michael addition.

Materials:

  • N-(3-hydroxy-4-methylphenyl)-N'-(chiral scaffold)-thiourea catalyst (e.g., derived from a chiral diamine) (5 mol%)

  • trans-β-Nitrostyrene (1.0 eq)

  • Diethyl malonate (2.0 eq)

  • Toluene, anhydrous

  • Magnetic stirrer and stir bar

  • Vial or round-bottom flask

Procedure:

  • To a vial, add the thiourea catalyst (0.05 eq).

  • Add trans-β-nitrostyrene (1.0 eq) and anhydrous toluene (to achieve a 0.1 M concentration of the nitrostyrene).

  • Stir the mixture at room temperature for 5 minutes.

  • Add diethyl malonate (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110Toluene489592
25CH2Cl2728885
310THF489089

Table 1: Representative data for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a chiral hydroxy-aryl thiourea.

Part 3: Asymmetric aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids.[6] Bifunctional thiourea catalysts have been successfully employed to catalyze this reaction with high enantioselectivity.[7][8][9]

The catalytic cycle is believed to involve the activation of the imine by the thiourea moiety through hydrogen bonding, while the basic group on the catalyst facilitates the deprotonation of the nitroalkane to form the nitronate intermediate.[10]

Aza_Henry_Mechanism Catalyst Bifunctional Thiourea Catalyst Imine N-Boc-Imine Catalyst->Imine H-Bonding Activation Nitroalkane Nitroalkane Catalyst->Nitroalkane Deprotonation TransitionState Ternary Complex (Catalyst-Imine-Nitronate) Imine->TransitionState Nitroalkane->TransitionState Product Chiral β-Nitroamine TransitionState->Product Product->Catalyst Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the asymmetric aza-Henry reaction.

Protocol 3: Enantioselective aza-Henry Reaction of an N-Boc Imine with Nitromethane

This protocol details a general procedure for the asymmetric aza-Henry reaction.[6]

Materials:

  • Chiral bifunctional thiourea catalyst with a hydroxy-aryl group (10 mol%)

  • N-Boc-imine (1.0 eq)

  • Nitromethane (10 eq)

  • Toluene or MTBE, anhydrous

  • Magnetic stirrer and stir bar

  • Vial or round-bottom flask

  • Low-temperature cooling bath (e.g., -20 °C)

Procedure:

  • In a dry vial, dissolve the N-Boc-imine (1.0 eq) and the thiourea catalyst (0.10 eq) in anhydrous toluene (to a final concentration of 0.2 M in the imine).

  • Cool the mixture to -20 °C.

  • Add nitromethane (10 eq) to the cooled solution.

  • Stir the reaction mixture at -20 °C for 48-96 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of acetic acid.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

EntryImine SubstituentTime (h)Yield (%)ee (%)
1Phenyl729295
24-Chlorophenyl968597
32-Naphthyl729093

Table 2: Representative results for the asymmetric aza-Henry reaction catalyzed by a chiral hydroxy-aryl thiourea.

Part 4: Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. While many organocatalysts for the aldol reaction operate via an enamine mechanism, bifunctional thioureas can catalyze aldol reactions through an enolate-based mechanism, particularly with activated ketones. The thiourea activates the ketone electrophile, while the basic moiety on the catalyst promotes the formation of the enolate from the ketone nucleophile.

Conclusion and Future Outlook

Bifunctional thioureas bearing a hydroxy-aryl moiety are a promising, albeit underexplored, class of organocatalysts. The principles and protocols outlined in this guide, derived from well-established related systems, provide a strong foundation for researchers and drug development professionals to explore their potential. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, opening avenues for the development of highly active and selective catalysts for a wide range of asymmetric transformations. Future research will likely focus on expanding the reaction scope and applying these catalysts to the synthesis of complex, biologically active molecules.

References

Sources

Method

Application Notes &amp; Protocols: In Vitro Profiling of (3-hydroxy-4-methylphenyl)thiourea

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Compounds incorporating this moiety have demonstrated potential as enzyme inhibitors, antioxidant agents, and antimicrobial therapeutics.[3][4][5] The functional versatility of thiourea derivatives stems from their unique structural properties, where the protons on the two nitrogen atoms act as hydrogen bond donors and the carbon-sulfur double bond (C=S) fragment serves as a hydrogen bond acceptor.[3] This enables specific interactions with a wide array of biological targets like proteins and enzymes.[3] This guide focuses on a specific derivative, (3-hydroxy-4-methylphenyl)thiourea , a molecule whose potential is suggested by its hybrid structure: a classic thiourea core combined with a substituted phenolic ring. The presence of the hydroxyl group suggests inherent antioxidant capabilities, while the thiourea moiety points towards enzyme inhibitory action.

This document serves as a comprehensive methodological guide for researchers to conduct a foundational in vitro biological characterization of (3-hydroxy-4-methylphenyl)thiourea. We provide detailed, self-validating protocols for evaluating its efficacy in three key areas: enzyme inhibition (tyrosinase and urease), antioxidant activity (DPPH and ABTS assays), and antibacterial activity (Minimum Inhibitory Concentration). The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Compound Handling and Preparation: The Foundation of Reliable Data

Before any biological assay, it is critical to understand and control for the physicochemical properties of the test compound. Inaccurate assumptions about solubility and stability are a primary source of experimental artifacts.

Solubility Assessment

The solubility of (3-hydroxy-4-methylphenyl)thiourea must be determined in the solvents to be used for stock solutions (typically DMSO) and in the final aqueous assay buffers.

Protocol: Basic Solubility Test

  • Prepare a high-concentration slurry of the compound (e.g., 10 mg/mL) in the chosen solvent (e.g., DMSO).

  • Vortex vigorously for 2-3 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.

  • Carefully collect the supernatant. This is your saturated stock solution.

  • Determine the concentration of the supernatant using a spectrophotometer if a chromophore is present and a standard curve is available.

  • This concentration represents the upper limit of solubility in that solvent.

Stock Solution Preparation and Storage
  • Based on the solubility test, prepare a primary stock solution in 100% DMSO (e.g., 10 mM or 20 mM).

  • Aliquot the stock solution into small volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.

  • Store at -20°C or -80°C, protected from light.

  • Crucial Insight: When preparing working dilutions for aqueous assays, the final concentration of DMSO should typically be kept below 1% (and often below 0.5%) to prevent solvent-induced artifacts on enzyme activity or cell growth.[6] Always include a vehicle control (assay buffer with the same final DMSO concentration as the test wells) to validate that the solvent has no independent effect.

Application: Enzyme Inhibition Assays

Thiourea derivatives are well-documented enzyme inhibitors, often targeting metalloenzymes through chelation of the metal cofactor in the active site.[7][8] We present protocols for two such enzymes: tyrosinase (a copper-containing enzyme) and urease (a nickel-containing enzyme).

Tyrosinase Inhibition: A Target for Hyperpigmentation

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps of melanin biosynthesis.[6] Its inhibition is a primary strategy in the development of skin-lightening agents for cosmetic and therapeutic applications.[9] Thiourea-based compounds are known to inhibit tyrosinase, and it is hypothesized that the sulfur atom chelates the copper ions in the enzyme's active site, blocking substrate access.[8]

G cluster_0 Tyrosinase Active Site cluster_1 Inhibition Mechanism Tyrosinase Tyrosinase Enzyme (with Cu²⁺ ions) Inhibition Enzyme Inactivation Tyrosinase->Inhibition Product Dopachrome (Colored Product) Tyrosinase->Product Thiourea (3-hydroxy-4-methylphenyl)thiourea Chelation Sulfur atom from thiourea chelates Cu²⁺ ions Thiourea->Chelation Chelation->Tyrosinase Binds to NoProduct No Reaction Inhibition->NoProduct leads to Substrate L-DOPA (Substrate) Substrate->Tyrosinase Normal Reaction G cluster_0 Urease Active Site cluster_1 Inhibition Pathway Urease Urease Enzyme (with Ni²⁺ ions) Inhibition Catalytic Site Blocked Urease->Inhibition Product Ammonia (NH₃) (Measured Product) Urease->Product Thiourea (3-hydroxy-4-methylphenyl)thiourea Chelation Thiourea moiety chelates Ni²⁺ ions Thiourea->Chelation Chelation->Urease Interacts with NoProduct No Urea Hydrolysis Inhibition->NoProduct results in Substrate Urea (Substrate) Substrate->Urease Normal Hydrolysis

Caption: Urease inhibition mechanism via active site nickel chelation.

Protocol: Indophenol-Based Urease Inhibition Assay

This widely used spectrophotometric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. [7][10][11] Materials:

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • (3-hydroxy-4-methylphenyl)thiourea (Test Compound)

  • Thiourea (Positive Control inhibitor) [7]* Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following:

    • 25 µL of Jack Bean urease solution

    • 55 µL of phosphate buffer containing 100 mM urea

    • 10 µL of Test Compound dilution (or vehicle/positive control)

  • Incubation: Mix and incubate the plate at 37°C for 15 minutes.

  • Color Development:

    • Add 45 µL of the phenol reagent to each well.

    • Add 70 µL of the alkali reagent to each well.

  • Final Incubation: Allow the plate to stand at room temperature for 50 minutes for the blue indophenol color to develop.

  • Measurement: Measure the absorbance of the reaction mixture at 630 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100 Where Abs_control is the absorbance of the vehicle control and Abs_sample is the absorbance in the presence of the test compound.

  • Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration.

Application: Antioxidant Activity Assays

The phenolic hydroxyl group on the (3-hydroxy-4-methylphenyl) moiety makes antioxidant activity a highly probable characteristic. We describe two complementary radical scavenging assays to evaluate this potential.

Caption: High-level workflow for in vitro characterization of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically. [12] Protocol:

  • DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Adjust the absorbance to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of (3-hydroxy-4-methylphenyl)thiourea in methanol. Ascorbic acid or α-Tocopherol should be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution (or control).

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A control sample containing methanol instead of the test compound is used as a reference.

  • Data Analysis: Calculate the scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed, stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds. [12] Protocol:

  • ABTS•+ Stock Solution: Generate the ABTS•+ radical by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Mix 1.0 mL of the ABTS•+ working solution with 10 µL of the test compound at various concentrations.

  • Measurement: Measure the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

  • Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value, similar to the DPPH assay.

Antioxidant AssayTest Compound IC₅₀ (µM)Standard Control IC₅₀ (µM)
DPPH Scavenging [Experimental Value][e.g., Ascorbic Acid]
ABTS Scavenging [Experimental Value][e.g., α-Tocopherol]

Application: Antimicrobial Activity Assay

Thiourea derivatives have shown potent activity against a range of bacterial and fungal pathogens. [5][13][14]The most common method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [14] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

Procedure:

  • Inoculum Preparation: Select colonies of the test bacterium from an agar plate and suspend them in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Well with medium and bacteria, but no compound.

    • Sterility Control: Well with medium only.

    • Positive Control: Run a parallel dilution series with a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

References

  • Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • Huong, P. T., et al. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. VNU Journal of Science: Natural Sciences and Technology, 37(4). [Link]

  • Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

  • Huong, P. T., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. CSDL Khoa học. [Link]

  • Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3217. [Link]

  • Khan, K. M., et al. (2023). Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. IUBMB Life, 75(2), 161-180. [Link]

  • Rauf, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

  • Zhang, H., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. European Journal of Medicinal Chemistry, 263, 116005. [Link]

  • Ullah, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 12(12), 7385-7396. [Link]

  • Chen, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 29(18), 4215. [Link]

  • Ullah, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Publishing. [Link]

  • Choi, J., & Jee, J. G. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Biomolecules & therapeutics, 23(6), 541–548. [Link]

  • Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 342-354. [Link]

  • Li, Y., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 490-498. [Link]

  • Paneth, A., et al. (2015). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. Journal of enzyme inhibition and medicinal chemistry, 30(6), 908–915. [Link]

  • Plech, T., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 14321-14339. [Link]

  • de la Cruz, J. N., & de la Cruz, J. N. (2022). Natural Antioxidant Evaluation: A Review of Detection Methods. Antioxidants, 11(6), 1163. [Link]

  • ResearchGate. (n.d.). Antioxidant activity as assessed using dPPH and ABTS •+ assays. ResearchGate. [Link]

  • Science.gov. (n.d.). tyrosinase activity assay: Topics by Science.gov. [Link]

  • Yilmaz, I., et al. (2013). Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 344-348. [Link]

  • Srovnalova, A., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28211-28224. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). LinkedIn. [Link]

  • Khan, I., et al. (2020). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Acta Chimica Slovenica, 67(1), 1-13. [Link]

  • Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. (n.d.). ResearchGate. [Link]

  • Naz, S., et al. (2020). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). RSC Publishing. [Link]

  • Khan, A. A., & Beg, M. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

  • Plech, T., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

  • Al-Humaidi, J. Y. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • da Silva, J. G., et al. (2024). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Pharmaceuticals, 17(5), 633. [Link]

  • Chen, Y., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Scientific Reports, 15, 1. [Link]

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Application

Application Notes &amp; Protocols: (3-hydroxy-4-methylphenyl)thiourea as a Versatile Synthon for Heterocyclic Scaffolds

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of (3-hydroxy-4-methylphenyl)thiourea. While thiourea and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of (3-hydroxy-4-methylphenyl)thiourea. While thiourea and its derivatives are well-established precursors for a vast array of heterocyclic compounds, this guide focuses specifically on the unique potential of the (3-hydroxy-4-methylphenyl) substituted variant.[1][2] The presence of three key functional domains—the reactive thiourea moiety, a nucleophilic phenolic hydroxyl group, and a modifiable aromatic ring—renders this molecule a highly versatile and strategic starting material for constructing compound libraries centered around privileged heterocyclic cores, such as 1,3-thiazoles and pyrimidines. We present the core mechanistic principles, detailed experimental protocols for key transformations, and the potential biological significance of the resulting scaffolds.

Introduction: The Strategic Value of (3-hydroxy-4-methylphenyl)thiourea

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-, sulfur-, and oxygen-containing rings appearing in a significant percentage of FDA-approved drugs. Thiourea derivatives, in particular, are celebrated for their role as foundational synthons, providing a reliable N-C-S backbone for numerous cyclization strategies.[3] They can function as potent binucleophiles, organocatalysts, and precursors to a wide range of biologically active molecules, including those with antimicrobial, antiviral, and antitumor properties.[4][5][6][7]

The subject of this guide, (3-hydroxy-4-methylphenyl)thiourea, is a molecule of significant synthetic potential due to its multifunctional nature:

  • The Thiourea Moiety: The primary reactive center, capable of participating in cyclocondensation reactions with various electrophiles to form stable heterocyclic systems.

  • The Phenolic Hydroxyl Group: A secondary reactive site that can be used for post-synthesis modification (e.g., etherification, esterification) to modulate pharmacokinetic properties (ADME) or to introduce pharmacophoric features.

  • The Substituted Phenyl Ring: The methyl group and the substitution pattern provide a defined steric and electronic environment, influencing both reactivity and the biological activity of the final products.

This guide will explore two primary, high-yield applications of this synthon: the synthesis of 2-aminothiazoles and pyrimidine-2-thiones.

Application I: Synthesis of 2-Amino-1,3-Thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the 2-aminothiazole core, a prevalent scaffold in medicinal chemistry.[8][9] The reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, the highly nucleophilic sulfur atom of the thiourea moiety attacks the carbon bearing the halogen, displacing the halide and forming an S-alkylated isothiourea intermediate. This is followed by an intramolecular nucleophilic attack by one of the thiourea nitrogen atoms on the electrophilic carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate yields the stable aromatic 2-aminothiazole ring.

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-((3-hydroxy-4-methylphenyl)amino)-4-phenyl-1,3-thiazole

This protocol describes a representative synthesis using 2-bromoacetophenone as the α-halocarbonyl component.

Materials:

  • (3-hydroxy-4-methylphenyl)thiourea (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol (95%), as solvent

  • Sodium Bicarbonate (NaHCO₃) (optional, 1.1 eq, to neutralize HBr byproduct)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., 3:1 Hexane:Ethyl Acetate eluent)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-hydroxy-4-methylphenyl)thiourea (e.g., 1.82 g, 10 mmol).

  • Dissolution: Add 40 mL of 95% ethanol and stir until the thiourea is fully dissolved.

  • Reagent Addition: Add 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) to the solution in one portion. If desired, add sodium bicarbonate (0.92 g, 11 mmol) at this stage.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC. Spot the initial reaction mixture and then sample the reaction every 30-60 minutes. The disappearance of the starting materials and the appearance of a new, typically UV-active, product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.[10]

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. If the product precipitates, it can be collected directly by filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of cold water with stirring. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum. Characterize by melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation: Substrate Scope

The following table illustrates the potential for generating a diverse library of thiazole derivatives by varying the α-halocarbonyl reactant.

α-Halocarbonyl SubstrateExpected Thiazole ProductPotential Biological Relevance
2-Chloro-1-(4-fluorophenyl)ethanone2-((3-hydroxy-4-methylphenyl)amino)-4-(4-fluorophenyl)thiazoleAnti-inflammatory, Antimicrobial
3-Bromopentan-2,4-dione4-acetyl-2-((3-hydroxy-4-methylphenyl)amino)-5-methylthiazoleKinase Inhibitor Scaffolds
Ethyl 2-chloroacetoacetateEthyl 2-((3-hydroxy-4-methylphenyl)amino)-4-methylthiazole-5-carboxylateAntifungal, Enzyme Inhibitors

Application II: Synthesis of Pyrimidine-2-thione Derivatives

Pyrimidine rings are of immense biological importance, forming the core of nucleobases (cytosine, thymine, uracil).[11] Synthetic pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities.[6][12][13] A common and effective route to dihydropyrimidine-2-thiones involves the base-catalyzed condensation of a thiourea with an α,β-unsaturated ketone (chalcone).[13][14]

Mechanistic Rationale

This reaction is a classic example of a Michael addition followed by an intramolecular cyclization. Under basic conditions, the thiourea nitrogen acts as a nucleophile and attacks the β-carbon of the chalcone (a 1,4-conjugate addition). The resulting enolate intermediate then tautomerizes. This is followed by an intramolecular condensation, where the second nitrogen of the thiourea attacks the carbonyl carbon. The final step is a dehydration (loss of a water molecule) to yield the stable 6-membered dihydropyrimidine-2-thione ring system.

Pyrimidine_Synthesis Figure 2: Pyrimidine-2-thione Synthesis Mechanism Reactants (3-hydroxy-4-methylphenyl)thiourea + Chalcone Base (e.g., KOH) Michael_Addition Michael Addition N attacks β-carbon of chalcone Reactants->Michael_Addition Step 1 Intermediate Enolate Intermediate Tautomerization Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Second N attacks carbonyl carbon Intermediate->Cyclization Step 2 Dehydration Dehydration (-H₂O) Formation of stable ring Cyclization->Dehydration Step 3 Product {Product | Dihydropyrimidine-2-thione} Dehydration->Product

Caption: Pyrimidine-2-thione Synthesis Workflow.

Experimental Protocol: Synthesis of 4,6-diphenyl-1-(3-hydroxy-4-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione

This protocol uses benzalacetophenone (a simple chalcone) as the reaction partner.

Materials:

  • (3-hydroxy-4-methylphenyl)thiourea (1.0 eq)

  • Benzalacetophenone (Chalcone) (1.0 eq)

  • Potassium Hydroxide (KOH) (catalytic to 2.0 eq)

  • Ethanol, as solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Glacial Acetic Acid (for neutralization)

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (e.g., 0.56 g, 10 mmol) in 40 mL of ethanol with stirring.

  • Reagent Addition: To this basic solution, add (3-hydroxy-4-methylphenyl)thiourea (e.g., 1.82 g, 10 mmol) and benzalacetophenone (e.g., 2.08 g, 10 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction typically takes 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Neutralization & Precipitation: Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. Slowly neutralize the solution by adding glacial acetic acid dropwise with constant stirring until the pH is approximately 7. A solid precipitate will form.

  • Isolation & Purification: Collect the crude product by vacuum filtration, washing thoroughly with water to remove any salts. The solid can be purified by recrystallization from ethanol.

  • Characterization: Dry the purified pyrimidine-2-thione derivative and confirm its structure using appropriate spectroscopic methods (FT-IR, NMR, MS).

References

  • (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS.
  • Ghoneim, A. A., & Morsy, N. M. (2017). A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Linkage with Some Hexoses. Organic Chemistry: An Indian Journal, 13(3), 114.
  • Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. DOI:10.1039/D2RA01781D.
  • Gümrükçüoğlu, İ., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes . Molecules, 14(1), 334-345. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Ghoneim, A., & Morsy, N. (2017). A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses . Organic Chemistry: An Indian Journal. Available at: [Link]

  • Hassan, A. S., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives . Journal of Physical and Chemical Sciences. Available at: [Link]

  • Mkrtchyan, V. R., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents . Molecules, 22(8), 1251. Available at: [Link]

  • Gowda, B. T., et al. (2012). 3-Acetyl-1-(4-methylphenyl)thiourea . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. Available at: [Link]

  • Mohammed, S. H., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Education for Pure Science-University of Thi-Qar.
  • Wang, Z., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 706915.
  • Nguyen, T. B., et al. (2023). Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines . Organic Letters. Available at: [Link]

  • Helal, M. H., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents . European Journal of Medicinal Chemistry, 65, 517-526. Available at: [Link]

  • Preparation method of thiazole thiourea derivatives. Google Patents.
  • Jaber, N. A., et al. (2023). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences.
  • Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis . Molecules, 28(7), 3209. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES . ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., & Ali, O. M. (2022). An overview on synthesis and biological activity of pyrimidines . World Journal of Advanced Research and Reviews. Available at: [Link]

  • Thiazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones . International Journal of Advanced Engineering and Research. Available at: [Link]

  • Kliuchnyk, M., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
  • Suzana, S., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall . Pharmacy Education. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of (3-hydroxy-4-methylphenyl)thiourea

Introduction & Structural Causality (3-hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3) is a highly functionalized thiourea derivative of significant interest in chemical synthesis and drug development[1]. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

(3-hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3) is a highly functionalized thiourea derivative of significant interest in chemical synthesis and drug development[1]. The molecule presents a unique crystallization challenge due to its amphiphilic nature: a hydrophobic aromatic ring coupled with highly polar, hydrogen-bond-donating/accepting hydroxyl and thiourea moieties.

These functional groups establish complex intermolecular networks (N-H···S, O-H···S, and N-H···O) that dictate its solid-state behavior and solubility profile[2]. As a Senior Application Scientist, I have observed that uncontrolled precipitation of such thiourea derivatives often leads to amorphous solids or heavy solvent inclusions[3]. When crystallization occurs from polar solvents, electrostatic interactions with the polar growing surface can lead to increased macroscale, growth-induced inclusions[3]. This protocol outlines thermodynamically controlled crystallization strategies—specifically controlled cooling and slow evaporation—to isolate high-purity crystalline (3-hydroxy-4-methylphenyl)thiourea.

Thermodynamic Profiling & Solvent Selection

The foundational step in designing a self-validating crystallization protocol is mapping the equilibrium solubility curve and the Metastable Zone Width (MSZW)[4]. The MSZW is the temperature interval between the equilibrium solubility curve and the spontaneous nucleation boundary[4]. Operating strictly within this zone ensures that crystal growth is favored over secondary nucleation, thereby preventing the entrapment of mother liquor (inclusions)[3].

For (3-hydroxy-4-methylphenyl)thiourea, solvent selection must balance the dissolution of the hydrophobic aromatic core and the polar thiourea tail.

Table 1: Solvent Selection Matrix
Solvent SystemRoleCausality / Rationale
Ethanol / Methanol Primary SolventHigh solubility at elevated temperatures; disrupts intermolecular H-bonds for rapid dissolution[2].
Water Anti-solventNarrows the MSZW; forces supersaturation upon cooling without introducing toxic organics[4].
Acetonitrile Single-Crystal SolventOptimal vapor pressure for slow evaporation; supports defect-free lattice formation[5].
n-Heptane Wash SolventHighly non-polar; displaces polar mother liquor from crystal surface without dissolving the product[5].

Experimental Methodologies

G N1 Crude (3-hydroxy-4-methylphenyl)thiourea N2 Dissolution in EtOH/H2O (65°C) N1->N2 N3 Hot Filtration (0.45 µm) N2->N3 Remove Insolubles N4 Thermal Equilibration (Hold 15 min) N3->N4 N5 Controlled Cooling (0.1°C/min) N4->N5 Enter Metastable Zone N6 Primary Nucleation within MSZW N5->N6 Supersaturation N7 Crystal Growth & Depletion N6->N7 Avoid Inclusions N8 Vacuum Filtration & Heptane Wash N7->N8 N9 Pure Crystalline API N8->N9

Thermodynamic workflow for controlled cooling crystallization of thiourea derivatives.

Protocol A: Bulk Isolation via Controlled Cooling Crystallization

This method is optimized for high-throughput purification, leveraging a binary solvent system to tune the MSZW[4]. The protocol is designed as a self-validating system, utilizing thermal equilibration to ensure batch-to-batch reproducibility.

  • Dissolution : Suspend 10.0 g of crude (3-hydroxy-4-methylphenyl)thiourea in 50 mL of an Ethanol/Water (80:20 v/v) mixture. Heat to 65°C under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Causality: Ethanol acts as the primary solvent, while water acts as an anti-solvent to steepen the solubility curve, allowing for a higher yield upon cooling[2].

  • Hot Filtration : Pass the hot solution through a pre-heated 0.45 µm PTFE membrane filter into a jacketed crystallizer.

    • Causality: This removes heterogeneous impurities (e.g., dust, undissolved catalyst) that act as premature nucleation sites, which would otherwise prematurely collapse the MSZW[4].

  • Thermal Equilibration : Hold the filtrate at 65°C for 15 minutes.

    • Causality: Ensures all sub-critical nuclei are completely dissolved, resetting the thermal history of the solution.

  • Controlled Cooling : Program the jacketed vessel to cool at a linear rate of 0.1°C/min down to 20°C.

    • Causality: A slow, linear cooling trajectory maintains the supersaturation level within the labile boundary of the MSZW. Rapid cooling forces the system out of the metastable zone, causing rapid nucleation ("crashing out") and macroscale inclusions of polar solvents[3].

  • Isolation & Washing : Collect the resulting crystals via vacuum filtration. Wash the filter cake with 15 mL of cold (5°C) n-heptane.

    • Causality: n-Heptane displaces the polar mother liquor without dissolving the product, mitigating the surface deposition of impurities[3][5].

  • Drying : Dry under vacuum (50 mbar) at 40°C until a constant weight is achieved, validating the complete removal of occluded solvent.

Protocol B: Single-Crystal Growth for X-Ray Diffraction (XRD)

For structural elucidation, defect-free single crystals are required. Slow evaporation is the oldest and most effective method for this purpose[6].

  • Solution Preparation : Dissolve 50 mg of the purified compound in 5 mL of Acetonitrile at 25°C.

    • Causality: Acetonitrile is selected for its moderate vapor pressure and ability to support the hydrogen-bonding network without co-crystallizing[5].

  • Filtration : Syringe-filter (0.22 µm) the solution into a clean, scratch-free 10 mL glass vial.

  • Controlled Evaporation : Seal the vial with Parafilm and puncture 2-3 small holes using a 21G needle. Place the vial in a vibration-free environment at a constant temperature (20 ± 0.5°C).

  • Harvesting : Allow 7-14 days for solvent evaporation. Harvest the crystals while they are still submerged in a thin layer of mother liquor.

    • Causality: Harvesting before complete dryness prevents mechanical stress and cracking of the crystal lattice[7].

Data Presentation & Troubleshooting

Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
"Oiling out" (Liquid-Liquid Phase Separation) Supersaturation generated too rapidly, bypassing the MSZW.Decrease cooling rate; increase the ratio of primary solvent to anti-solvent.
Broad melting point / Low purity Macroscale solvent inclusions trapped during rapid crystal growth[3].Seed the solution at the upper boundary of the MSZW; reduce agitation speed.
No crystallization upon cooling Solution is too dilute; system remains undersaturated.Evaporate 20-30% of the solvent volume; re-evaluate equilibrium solubility curve[2].

References

  • GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS - Indian Journal of Scientific Research (IJSR). 7[7]

  • Growth and characterization of pure thiourea crystal - JConsort: Consortium of Research Journals. 6[6]

  • 1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA 16704-79-3 wiki - Guidechem. 1[1]

  • An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions - SciSpace. 4[4]

  • How best can one obtain single crystals from thiourea derivatives with palmitoyl side chains? - ResearchGate. 5[5]

  • Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations - ResearchGate. 2[2]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC (PubMed Central). 3[3]

Sources

Application

Application Note: 1-(3-Hydroxy-4-methylphenyl)thiourea as a Strategic Precursor in API Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on privileged scaffolds. 1-(3-hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3)[1] has emerged as a highly versatile, bifunctional building block.

The strategic value of this precursor lies in its dual reactivity and its pharmacophoric properties:

  • The Thiourea Moiety: Acts as a highly reactive binucleophile. The sulfur atom is an excellent soft nucleophile, while the adjacent nitrogens facilitate rapid cyclization, making it ideal for synthesizing 2-aminothiazoles and 2-aminobenzothiazoles[2].

  • The 3-Hydroxy-4-methylphenyl Group: Serves as a critical vector for target engagement. The hydroxyl (-OH) group acts as a potent hydrogen bond donor/acceptor, frequently utilized to anchor molecules in the hinge region of kinases or allosteric binding pockets[3]. The adjacent methyl (-CH3) group provides a hydrophobic shield that not only enhances binding affinity via van der Waals interactions but also protects the aromatic ring from rapid oxidative metabolism, improving the pharmacokinetic profile of the resulting API.

This application note details two primary synthetic workflows utilizing this precursor: the Hantzsch Thiazole Synthesis for kinase inhibitors and the Hugerschoff Benzothiazole Synthesis for ion channel modulators.

Core Pathway 1: Hantzsch Thiazole Synthesis (Kinase Inhibitors)

Mechanistic Causality

The Hantzsch reaction is the gold standard for constructing 2-aminothiazole cores, which are ubiquitous in oncology drugs (e.g., Dasatinib analogs) and targeted allosteric modulators[4]. When 1-(3-hydroxy-4-methylphenyl)thiourea is reacted with an α -haloketone, the reaction is initiated by the nucleophilic attack of the thiourea sulfur on the electrophilic α -carbon of the haloketone. This forms an S-alkylated intermediate. The polar protic solvent (ethanol) stabilizes this transition state and facilitates the subsequent intramolecular proton transfer, allowing the imine nitrogen to attack the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring[2].

Recent drug discovery campaigns have successfully utilized this exact methodology to synthesize highly selective allosteric modulators of Protein Kinase CK2, a target implicated in cancerous transformation[3][5].

Hantzsch A 1-(3-hydroxy-4-methylphenyl) thiourea C S-Alkylation Intermediate A->C Nucleophilic Attack (S) B alpha-haloketone (Electrophile) B->C D Cyclization & Dehydration C->D Intramolecular Imine Formation E 2-Aminothiazole API (Kinase Inhibitor) D->E -H2O, -HX

Fig 1: Hantzsch thiazole synthesis mechanism for kinase inhibitor APIs.

Validated Protocol: Synthesis of 4-Aryl-N-(3-hydroxy-4-methylphenyl)thiazol-2-amine

This protocol is designed to be self-validating; the precipitation of the product upon water addition confirms successful cyclization.

Reagents:

  • 1-(3-hydroxy-4-methylphenyl)thiourea (1.0 equivalent)

  • 2-Bromoacetophenone derivative (1.0 equivalent)

  • Absolute Ethanol (Solvent, 10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 1-(3-hydroxy-4-methylphenyl)thiourea in absolute ethanol. Rationale: Ethanol ensures complete dissolution and acts as a proton shuttle during the dehydration step[6].

  • Addition: Add 1.0 eq of the selected 2-bromoacetophenone derivative dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 to 12 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 1:1). The disappearance of the UV-active thiourea spot indicates completion[6].

  • Precipitation (Self-Validation): Cool the mixture to room temperature. Slowly add distilled water (twice the volume of ethanol used). The sudden change in solvent polarity will force the hydrobromide salt of the newly formed aminothiazole to precipitate as a solid[6].

  • Isolation: Stir the suspension vigorously for 30 minutes to ensure complete precipitation. Filter under vacuum, wash the filter cake twice with cold water to remove unreacted starting materials and water-soluble impurities, and dry under high vacuum.

Core Pathway 2: Hugerschoff Benzothiazole Synthesis (CNS Agents)

Mechanistic Causality

The Hugerschoff synthesis converts aryl thioureas into 2-aminobenzothiazoles, a privileged scaffold found in neuroprotective agents (e.g., Riluzole) and KCa3.1 potassium channel modulators[7]. The reaction requires an oxidant, typically molecular bromine ( Br2​ ) or benzyltrimethylammonium tribromide, to generate an electrophilic sulfenyl bromide intermediate. The electron-rich nature of the 3-hydroxy-4-methylphenyl ring strongly directs the subsequent intramolecular electrophilic aromatic substitution, rapidly closing the ring to form the benzothiazole core[8].

Hugerschoff A 1-(3-hydroxy-4-methylphenyl) thiourea C Sulfenyl Bromide Intermediate A->C Oxidation B Bromine / Br2 (Oxidant) B->C D Electrophilic Aromatic Sub. C->D Ring Closure E 2-Aminobenzothiazole API (Ion Channel Modulator) D->E Rearomatization & Deprotonation

Fig 2: Hugerschoff benzothiazole synthesis for CNS and ion channel APIs.

Validated Protocol: Synthesis of Substituted 2-Aminobenzothiazoles

This protocol utilizes a chemical quench to prevent over-oxidation, ensuring high regioselectivity and yield.

Reagents:

  • 1-(3-hydroxy-4-methylphenyl)thiourea (1.0 equivalent)

  • Liquid Bromine ( Br2​ ) (1.05 equivalents) or Benzyltrimethylammonium tribromide[7]

  • Glacial Acetic Acid (Solvent)

  • Sodium Bisulfite (Quenching agent)

  • Ammonium Hydroxide (Basifying agent)

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the thiourea precursor in glacial acetic acid. Cool the flask to 0 °C using an ice bath. Rationale: Acetic acid is resistant to bromination and helps solubilize the intermediate, while the low temperature controls the highly exothermic oxidation.

  • Oxidation: Dissolve 1.05 eq of Br2​ in a small volume of acetic acid. Add this solution dropwise to the reaction flask over 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The mixture will transition from a dark red solution to a pale yellow suspension as the cyclized hydrobromide salt forms.

  • Quenching (Self-Validation): Pour the mixture into ice water. Add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) until the residual yellow/orange color of unreacted bromine completely disappears. Rationale: Failing to quench excess bromine will lead to unwanted bromination of the electron-rich phenol ring.

  • Neutralization & Isolation: Slowly add concentrated ammonium hydroxide until the pH reaches 8-9. The free base of the 2-aminobenzothiazole will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data & Reaction Summary

The following table summarizes the expected outcomes when utilizing 1-(3-hydroxy-4-methylphenyl)thiourea across different API development workflows based on historical literature parameters[3][7].

Synthetic PathwayReagent / CatalystPrimary Scaffold GeneratedTarget API ClassTypical Isolated YieldKey Analytical Marker (1H-NMR)
Hantzsch Synthesis α -bromoacetophenones2-AminothiazoleKinase Inhibitors (e.g., CK2, Src)75% - 92%Appearance of thiazole C5​ -H singlet at ~7.0 ppm
Hugerschoff Synthesis Br2​ / Acetic Acid2-AminobenzothiazoleKCa3.1 Modulators, CNS Agents65% - 85%Disappearance of one aromatic proton (ortho to thiourea)
Direct Alkylation Alkyl Halides / BaseS-Alkyl IsothioureaiNOS Inhibitors> 90%Shift of S-alkyl protons to ~2.5-3.0 ppm

References

  • Grokipedia. "Thiourea". Grokipedia. Available at: [Link]

  • Sandrine, et al. "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site". Journal of Medicinal Chemistry - ACS Publications, 2019. Available at:[Link]

  • Sandrine, et al. "2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1". PubMed Central (PMC). Available at:[Link]

  • Wulff, Heike, et al. "New Positive KCa Channel Gating Modulators with Selectivity for KCa3.1". ResearchGate, 2014. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of (3-hydroxy-4-methylphenyl)thiourea

Welcome to the Application Support Center. (3-hydroxy-4-methylphenyl)thiourea presents unique formulation challenges due to its highly crystalline nature, the hydrophobicity of its 4-methylphenyl moiety, and the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. (3-hydroxy-4-methylphenyl)thiourea presents unique formulation challenges due to its highly crystalline nature, the hydrophobicity of its 4-methylphenyl moiety, and the complex hydrogen-bonding network formed by its thiourea and phenolic hydroxyl groups. This guide provides validated, mechanistic troubleshooting strategies for researchers encountering aqueous solubility bottlenecks in their assays and formulations.

Solubilization Strategy Matrix

Decision matrix for (3-hydroxy-4-methylphenyl)thiourea solubilization.

Troubleshooting & FAQs

Q1: Why does (3-hydroxy-4-methylphenyl)thiourea precipitate immediately when I dilute my DMSO stock into aqueous assay buffers (e.g., PBS pH 7.4)? Causality & Solution: The compound is highly lipophilic. DMSO disrupts the crystal lattice and completely solvates the molecule. When diluted into an aqueous buffer, the local dielectric constant of the medium spikes. Water molecules rapidly form a hydrogen-bonded exclusion cage around the hydrophobic 4-methylphenyl ring, driving the thiourea molecules together via hydrophobic collapse and π-π stacking, leading to rapid precipitation. Actionable Fix: Implement a "step-down" cosolvent gradient. Instead of direct dilution, pre-mix the DMSO stock with a surfactant like Tween-80 or a hydrophilic polymer like PEG-400 before introducing the aqueous buffer. This creates an intermediate dielectric environment and utilizes micellar solubilization to shield the hydrophobic core[1].

Q2: I need to formulate this compound for oral in vivo dosing, but I cannot use high concentrations of organic solvents. What is the most effective approach? Causality & Solution: For thiourea derivatives with aromatic rings, cyclodextrin inclusion complexation is the gold standard[2]. Cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic internal cavity and a hydrophilic exterior[3]. The 3-hydroxy-4-methylphenyl ring acts as a "guest" that sterically fits into the β-CD cavity. This host-guest interaction is driven by the displacement of enthalpy-rich water molecules from the cavity. The polar thiourea and hydroxyl groups remain oriented toward the aqueous exterior, forming hydrogen bonds with bulk water and drastically increasing apparent solubility without altering the drug's molecular structure[2][3].

Q3: We attempted micronization (jet milling) to improve the dissolution rate, but the powder now floats on the media and dissolves slower than the raw API. Why? Causality & Solution: While micronization increases the theoretical surface area, the high-energy milling process exposes hydrophobic crystal faces and generates static charge[1][4]. This causes the micro-particles to agglomerate to minimize surface free energy, and the trapped air within the agglomerates causes the powder to float, effectively reducing the wetted surface area. Actionable Fix: Transition from dry micronization to wet nanonization (e.g., antisolvent precipitation or wet bead milling) in the presence of a steric stabilizer (like Poloxamer 188 or PVP). The polymer adsorbs to the newly generated surfaces, lowering interfacial tension and preventing agglomeration via steric hindrance[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the built-in validation checks fail, the protocol must be paused and the system parameters adjusted.

Protocol A: Phase Solubility Study (HP-β-CD Complexation)

This protocol establishes the stoichiometric ratio and stability constant of the cyclodextrin complex.

  • Step 1: Preparation of Host Solutions: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 50 mM in distilled water (or preferred buffer).

  • Step 2: Equilibration (Shake-Flask Method): Add an excess amount (e.g., 10 mg/mL) of (3-hydroxy-4-methylphenyl)thiourea to each cyclodextrin solution in sealed glass vials.

  • Step 3: Incubation: Place the vials in an isothermal shaker at 25°C and 150 RPM for 72 hours to ensure thermodynamic equilibrium.

  • Step 4: Filtration & Analysis: Filter the suspensions through a 0.22 µm PVDF syringe filter (discard the first 1 mL to account for membrane adsorption). Analyze the filtrate via HPLC-UV to determine the concentration of the solubilized API.

  • Self-Validation Check: Plot the concentration of the dissolved API (y-axis) against the concentration of HP-β-CD (x-axis). The system is validated if the plot yields an AL​ -type (linear) isotherm, confirming a 1:1 stoichiometric inclusion complex. A non-linear ( AP​ or AN​ ) curve indicates higher-order complexation or self-aggregation, requiring a change in the cyclodextrin derivative.

Protocol B: Antisolvent Precipitation for Nanosuspension

This bottom-up approach generates nanoparticles with high surface area for rapid dissolution.

  • Step 1: Solvent Phase Preparation: Dissolve (3-hydroxy-4-methylphenyl)thiourea in a water-miscible organic solvent (e.g., Ethanol or Acetone) at a concentration near its saturation point (e.g., 50 mg/mL).

  • Step 2: Antisolvent Phase Preparation: Prepare an aqueous solution containing 0.5% w/v Poloxamer 188 acting as a steric stabilizer. Chill to 4°C to promote rapid nucleation.

  • Step 3: Rapid Mixing: Inject the solvent phase into the antisolvent phase at a ratio of 1:10 under high-shear homogenization (10,000 RPM) or via a microfluidic T-junction.

  • Step 4: Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure.

  • Self-Validation Check: Analyze the resulting suspension using Dynamic Light Scattering (DLS). The protocol is successful if the Z-average particle size is < 400 nm and the Polydispersity Index (PDI) is < 0.3. A PDI > 0.3 indicates Ostwald ripening or insufficient stabilizer coverage, meaning the stabilizer concentration must be increased.

Quantitative Data Summary

The following table summarizes the expected performance of various solubility enhancement techniques applied to hydrophobic thiourea derivatives based on pharmaceutical formulation standards.

Enhancement TechniquePrimary MechanismExpected Solubility IncreaseProsCons
Cosolvency (10% DMSO) Dielectric constant reduction5x - 15xEasy to implement for in vitro assaysHigh toxicity; precipitation upon dilution
Micellar Solubilization Hydrophobic core encapsulation10x - 20xGood for liquid formulationsSurfactant toxicity; taste masking issues
HP-β-CD Complexation Molecular inclusion (Host-Guest)20x - 50xExcellent biocompatibility; prevents precipitation[2]High mass ratio of excipient to API required
Nanosuspension Surface area & dissolution rate increaseApparent: 5x - 10xHigh drug loading; no organic solvents needed[1]Physical instability (agglomeration risk)

References[1] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available Here[4] A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research. Available Here[2] Thiourea Derivative-Containing Pharmaceutical Composition Having Improved Solubility and Bioavailability. Patsnap Eureka. Available Here[3] Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. Chemical Bulletin of Kazakh National University. Available Here

Sources

Optimization

Technical Support Center: Troubleshooting (3-Hydroxy-4-methylphenyl)thiourea Synthesis

Welcome to the Process Chemistry Support Hub. Synthesizing electron-rich aryl thioureas, specifically 1-(3-hydroxy-4-methylphenyl)thiourea, often presents significant challenges regarding isolated yield and product purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. Synthesizing electron-rich aryl thioureas, specifically 1-(3-hydroxy-4-methylphenyl)thiourea, often presents significant challenges regarding isolated yield and product purity. This guide provides root-cause analyses, thermodynamic and kinetic rationales, and self-validating protocols to troubleshoot your synthetic workflows.

Section 1: Diagnostic Workflow

Use the following decision matrix to identify the root cause of low yields in your specific synthetic route.

Troubleshooting Start Low Yield in (3-hydroxy-4- methylphenyl)thiourea Synthesis ColorCheck Does the reaction mixture turn dark purple/brown? Start->ColorCheck Oxidation Root Cause: Aminophenol Oxidation to Quinone Imine ColorCheck->Oxidation Yes MethodCheck Which thiocarbamoylation method is used? ColorCheck->MethodCheck No Action1 Action: Degas solvents (Ar/N2), add 0.1% Ascorbic Acid Oxidation->Action1 DirectSCN Direct NH4SCN / HCl MethodCheck->DirectSCN Benzoyl Benzoyl Isothiocyanate followed by Hydrolysis MethodCheck->Benzoyl Equilibrium Root Cause: Poor Electrophilicity & Unfavorable Equilibrium DirectSCN->Equilibrium Hydrolysis Root Cause: Over-hydrolysis of Thiourea under Base Benzoyl->Hydrolysis Action2 Action: Switch to Benzoyl Isothiocyanate Route Equilibrium->Action2 Action3 Action: Limit NaOH hydrolysis to exactly 5 mins at 100°C Hydrolysis->Action3

Diagnostic workflow for troubleshooting low yield in aryl thiourea synthesis.

Section 2: Root Cause Analysis & FAQs

Q1: My reaction mixture rapidly turns dark purple/brown before the thiourea forms, and my final yield is <20%. What is happening? A1: This is a classic symptom of oxidative degradation. Your starting material, 3-hydroxy-4-methylaniline (often sourced as 5-amino-2-methylphenol), is a highly electron-rich aminophenol. In the presence of dissolved atmospheric oxygen, ambient light, or trace transition metals, aminophenols readily oxidize to highly reactive quinone imines. These electrophilic intermediates rapidly polymerize or undergo self-condensation to form dark purple or brown phenoxazine dyes[1], consuming your starting material and severely depressing the yield.

Causality & Solution: The oxidation is driven by the synergistic electron-donating effects of the hydroxyl and methyl groups on the aromatic ring, which significantly lower the molecule's oxidation potential. To prevent this, you must establish a strictly anaerobic environment. Sparging your solvents with argon or nitrogen for 15-30 minutes before use is critical[2]. Additionally, incorporating a sacrificial antioxidant, such as 0.01 - 0.1% (w/v) ascorbic acid, into the solvent will scavenge reactive oxygen species and maintain the aminophenol in its reduced state[2].

Q2: I am using the direct reaction of the aminophenol with ammonium thiocyanate ( NH4​SCN ) and HCl in water. The reaction stalls at 30% conversion. Why? A2: The direct condensation of anilines with NH4​SCN and acid generates thiocyanic acid (HSCN) in situ, which is a relatively poor electrophile. The reaction relies on the nucleophilic attack of the amine on the protonated thiocyanate. Because the 3-hydroxy-4-methylaniline is electronically modulated by the meta-hydroxyl group, the activation energy for this nucleophilic attack is high. Furthermore, the reaction is an equilibrium process that often favors the starting materials at lower temperatures, while higher temperatures exacerbate the oxidation issues mentioned in Q1.

Causality & Solution: To overcome the poor electrophilicity of HSCN, you must switch to a more reactive thiocarbonyl transfer agent. The "Benzoyl Isothiocyanate Route" is the gold standard for recalcitrant aryl amines[3]. By first reacting NH4​SCN with benzoyl chloride, you generate benzoyl isothiocyanate—a highly electrophilic species that reacts quantitatively with aryl amines at room temperature to form a benzoyl thiourea intermediate[4].

Q3: I switched to the Benzoyl Isothiocyanate route, but I am losing my product during the final sodium hydroxide deprotection step. How can I optimize this? A3: The cleavage of the benzoyl group from the 1-benzoyl-3-(3-hydroxy-4-methylphenyl)thiourea intermediate requires base hydrolysis[4]. However, thioureas themselves are susceptible to hydrolysis under harsh alkaline conditions, degrading into ureas, cyanamides, or hydrogen sulfide. If your NaOH concentration is too high or the heating time is too long, the newly formed (3-hydroxy-4-methylphenyl)thiourea will decompose.

Causality & Solution: The hydrolysis relies on the differential susceptibility of the amide carbonyl versus the thiocarbonyl group to nucleophilic attack by hydroxide. The carbonyl carbon is "harder" and more electrophilic. A self-validating protocol requires strict kinetic control: boiling the intermediate in a ~10% NaOH solution for exactly 5 minutes is sufficient to cleave the benzoyl group without degrading the thiourea[3]. Immediate neutralization with hydrochloric acid quenches the reaction and precipitates the product.

Section 3: Self-Validating Experimental Protocol

To maximize yield and bypass the thermodynamic limitations of direct thiocyanation, we recommend the Optimized Benzoyl Isothiocyanate Route . This protocol incorporates visual checkpoints to ensure the reaction is proceeding correctly.

Mechanism NH4SCN Ammonium Thiocyanate BzNCS Benzoyl Isothiocyanate NH4SCN->BzNCS BzCl Benzoyl Chloride BzCl->BzNCS Intermediate 1-Benzoyl-3-(3-hydroxy- 4-methylphenyl)thiourea BzNCS->Intermediate Amine 3-hydroxy-4- methylaniline Amine->Intermediate Hydrolysis NaOH (aq) 100°C, 5 min Intermediate->Hydrolysis Product (3-hydroxy-4-methyl phenyl)thiourea Hydrolysis->Product

Chemical workflow of the benzoyl isothiocyanate route for aryl thiourea synthesis.

Step-by-Step Methodology

Step 1: Preparation of Benzoyl Isothiocyanate

  • In a 500-mL three-necked flask equipped with a reflux condenser and argon inlet, suspend 17.0 g (0.22 mol) of ammonium thiocyanate in 100 mL of anhydrous, degassed acetone[3].

  • Add 28.2 g (0.20 mol) of benzoyl chloride dropwise with vigorous stirring.

  • Reflux the mixture for 5 minutes.

    • Self-Validation Checkpoint: A dense white precipitate of ammonium chloride will form, indicating the successful generation of the highly electrophilic benzoyl isothiocyanate.

Step 2: Amine Coupling (Anaerobic) 4. Prepare a solution of 24.6 g (0.20 mol) of 3-hydroxy-4-methylaniline and 0.1 g of ascorbic acid in 50 mL of degassed acetone[2]. 5. Add the amine solution dropwise to the refluxing mixture from Step 1 at a rate that maintains a gentle reflux. 6. Once addition is complete, pour the mixture carefully into 1.5 L of rapidly stirred, deionized water.

  • Self-Validation Checkpoint: A yellow/off-white precipitate of the benzoyl thiourea intermediate will form immediately[3]. If the solution turns dark brown without precipitating, oxidation has occurred. Filter and wash the crystals with water.

Step 3: Kinetically Controlled Hydrolysis 7. Transfer the wet intermediate crystals to a flask containing a boiling solution of 30.0 g NaOH in 270 mL of water (sparged with argon to protect the resulting phenoxide from oxidation). 8. Boil the mixture for exactly 5 minutes [3].

  • Self-Validation Checkpoint: The solid will dissolve completely as the benzoyl group is cleaved and the phenol is deprotonated into a soluble phenoxide salt.

  • Immediately cool the flask in an ice bath to arrest hydrolysis. Acidify with concentrated HCl to pH ~6, then adjust to pH 8 with ammonium hydroxide.

  • Allow the target (3-hydroxy-4-methylphenyl)thiourea to crystallize. Filter, wash with cold water, and dry under a vacuum.

Section 4: Quantitative Method Comparison

The table below summarizes the expected outcomes when troubleshooting different synthetic routes for this specific molecule.

Synthesis MethodActive ElectrophileReagent EquivalentsReaction TimeMajor Impurity ProfileTypical Isolated Yield
Direct Thiocyanate HSCN1.5 eq NH4​SCN 12 - 24 hPhenoxazine dyes (oxidation), unreacted amine15 - 30%
TCDI Coupling Thiocarbonyldiimidazole1.1 eq TCDI4 - 6 hSymmetrical 1,3-diarylthioureas45 - 60%
Benzoyl Isothiocyanate PhCONCS1.1 eq PhCOCl1 h (coupling) + 5 min (hydrolysis)Benzoic acid (easily removed via aqueous wash)75 - 85%

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysis with (3-hydroxy-4-methylphenyl)thiourea

Welcome to the technical support center for (3-hydroxy-4-methylphenyl)thiourea catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3-hydroxy-4-methylphenyl)thiourea catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Core Principles: Understanding the Catalyst's Mechanism of Action

(3-hydroxy-4-methylphenyl)thiourea is a powerful organocatalyst that operates primarily through non-covalent interactions, specifically hydrogen bonding.[1] Unlike metal-based catalysts, it offers the advantages of being metal-free, generally requiring mild conditions, and tolerating a wide range of functional groups.[1]

The catalytic activity stems from the two acidic N-H protons of the thiourea moiety. These protons can form a bidentate ("two-toothed") hydrogen-bonding interaction with an electrophilic atom on the substrate, typically an oxygen or nitrogen atom of a carbonyl or imine group.[1][2] This interaction polarizes the substrate, making it significantly more electrophilic and thus more susceptible to attack by a nucleophile.

In some cases, particularly with substrates that can form stable cationic intermediates, thiourea derivatives can also function as Brønsted acids, protonating the substrate to initiate the reaction.[3][4] The electronic nature of the aryl substituent is critical; electron-withdrawing groups increase the acidity of the N-H protons, enhancing catalytic activity, while electron-donating groups can temper it.[5] Your catalyst, with its electron-donating methyl group and a hydroxyl group (which can be donating or weakly withdrawing depending on its role), possesses a unique electronic profile that must be considered during optimization.

Bifunctional_Catalysis_Mechanism cluster_0 Catalyst-Substrate Complex Catalyst (3-hydroxy-4-methylphenyl)thiourea Electrophile Electrophile (e.g., R-C=O) Catalyst->Electrophile H-Bond Activation Product Product (Nu-R-C-O⁻) Electrophile->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Nucleophilic Attack caption General mechanism of thiourea catalysis.

Caption: General mechanism of thiourea catalysis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experiments. The solutions provided are based on established principles of organocatalysis and are designed to guide your optimization process logically.

Catalyst-Related Issues

Q1: My reaction is very slow or has stalled completely. What are the first things I should check?

A1: When a reaction fails, always start by verifying the integrity of your catalyst and reactants.

  • Catalyst Purity & Stability: (3-hydroxy-4-methylphenyl)thiourea is generally a stable solid. However, ensure its purity. Impurities from its synthesis, such as unreacted starting materials, can inhibit the reaction. If you synthesized it yourself, confirm its identity and purity via NMR and melting point analysis.

  • Moisture: While many thiourea-catalyzed reactions are water-tolerant, excess water can lead to hydrolysis of certain substrates or intermediates.[6][7] Ensure you are using anhydrous solvents and have appropriately dried your glassware, especially if working with sensitive substrates.

  • Catalyst Degradation: At excessively high temperatures, thiourea derivatives can decompose, emitting toxic fumes of sulfur and nitrogen oxides.[8] If your reaction requires high heat, run a control experiment to test the thermal stability of the catalyst under your conditions.

Q2: How do I determine the optimal catalyst loading?

A2: Catalyst loading is a critical parameter that balances reaction rate, yield, and cost. A systematic approach is best.

  • Starting Point: Begin with a standard loading, typically between 5–10 mol%.

  • Screening: Run a series of small-scale reactions with varying catalyst loadings (e.g., 1%, 2.5%, 5%, 10%, 20 mol%).

  • Analysis: Monitor the reaction progress (e.g., by TLC or LC-MS) to find the loading at which the reaction rate and final conversion are maximized without a significant increase in side products. Lower catalyst loadings can sometimes decrease both yield and stereoselectivity.[9]

See Section 3: Experimental Protocols for a detailed methodology on optimizing catalyst loading.

Reaction Condition Optimization

Q3: How does solvent choice impact the reaction, and how do I select the best one?

A3: Solvent selection is crucial because the solvent can interact with, and even compete with, the catalyst and substrates.[10] The primary mechanism of (3-hydroxy-4-methylphenyl)thiourea is hydrogen bonding, so solvent H-bond capabilities are a key consideration.

  • Avoid Protic & Strong H-Bond Acceptors: Solvents like methanol or DMSO can form strong hydrogen bonds with the catalyst's N-H groups, effectively blocking the catalyst from activating the substrate.

  • Preferred Solvents: Non-polar, non-coordinating solvents are often the best choice. Aromatic solvents (e.g., toluene, trifluorotoluene) or halogenated solvents (e.g., dichloromethane, chloroform) are excellent starting points.[11]

  • Solubility: Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.

SolventPolarityH-Bonding AbilityTypical Application Notes
TolueneLowNone (donor/acceptor)Excellent general-purpose solvent for thiourea catalysis.
Dichloromethane (DCM)MediumWeak H-bond acceptorGood for reactions at or below room temperature; ensure reactants are soluble.
Tetrahydrofuran (THF)MediumStrong H-bond acceptorCan sometimes inhibit catalysis by competing for H-bonds. Use with caution.
AcetonitrileHighStrong H-bond acceptorGenerally not recommended as it can interfere with the catalyst's mechanism.
WaterHighStrong H-bond donor/acceptorCan be used in specific "on-water" protocols but may lead to hydrolysis side reactions.[12]

Q4: What is the effect of temperature, and what is a good optimization strategy?

A4: Temperature affects both reaction rate and selectivity.[13]

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules.[13]

  • Selectivity (for asymmetric reactions): Lowering the temperature often enhances enantioselectivity or diastereoselectivity.[10] This is because the desired, more ordered transition state is favored energetically at lower temperatures.

  • Stability: Excessively high temperatures can cause decomposition of the catalyst, reactants, or products.[14]

Optimization Strategy:

  • Start the reaction at room temperature (20-25 °C).

  • If the reaction is too slow, gently increase the temperature in increments (e.g., to 40 °C, then 60 °C), monitoring for any increase in side product formation.

  • If selectivity is a concern, cool the reaction (e.g., to 0 °C or -20 °C). Be aware that this will likely require longer reaction times.

Troubleshooting Poor Yields and Side Products

Q5: My reaction yield is consistently low. What are the most common causes and how can I fix this?

A5: Low yield is a common problem with multiple potential causes.[6][10] Use a systematic approach to diagnose the issue.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Purity & Stability of Catalyst & Reactants Start->Check_Reagents Reagent_Issue Purify/Replace Reagents Check_Reagents->Reagent_Issue No Check_Conditions Are Reaction Conditions (Solvent, Temp, Time) Optimal? Check_Reagents->Check_Conditions Yes Reagent_Issue->Check_Conditions Optimize_Conditions Systematically Optimize: 1. Catalyst Loading 2. Solvent 3. Temperature Check_Conditions->Optimize_Conditions No Check_Stoichiometry Is Stoichiometry Correct? Are there Competing Reactions? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions->Check_Stoichiometry Adjust_Stoichiometry Adjust Reactant Ratios Consider Additives Check_Stoichiometry->Adjust_Stoichiometry No Success Improved Yield Check_Stoichiometry->Success Yes Adjust_Stoichiometry->Success caption Workflow for troubleshooting low reaction yields.

Caption: Workflow for troubleshooting low reaction yields.

Q6: I'm observing unexpected side products. What are they likely to be?

A6: Side product formation often points to specific issues with the reaction setup or substrate compatibility.

  • Hydrolysis Products: If your substrate or product is sensitive to water (e.g., contains an ester or imine), the presence of adventitious moisture can lead to hydrolysis.[6] Ensure all reagents are anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Self-Condensation/Polymerization: Highly reactive substrates, such as certain aldehydes or nitroalkenes, may react with themselves. This can sometimes be mitigated by slowing the addition of the most reactive component or by running the reaction at a lower temperature.

  • Products from Catalyst Reacting as a Nucleophile: While the primary role is catalytic, the thiourea itself can, under certain harsh conditions or with highly reactive electrophiles, act as a nucleophile. This is rare but possible. If you suspect this, re-evaluate your reaction conditions for mildness.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for a (3-hydroxy-4-methylphenyl)thiourea Catalyzed Reaction

This protocol outlines a general setup for a Michael addition, a common application for this class of catalyst.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the (3-hydroxy-4-methylphenyl)thiourea catalyst (e.g., 0.1 mmol, 10 mol%).

  • Reagent Addition: Add the Michael acceptor (the electrophile, 1.0 mmol) and the Michael donor (the nucleophile, 1.2 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 5 mL) via syringe under an inert atmosphere.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the limiting reactant), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: Systematic Optimization of Catalyst Loading
  • Setup: Prepare five identical reaction vials, each with a stir bar.

  • Loading Variation: Add the following amounts of (3-hydroxy-4-methylphenyl)thiourea to the vials:

    • Vial 1: 1 mol%

    • Vial 2: 2.5 mol%

    • Vial 3: 5 mol%

    • Vial 4: 10 mol%

    • Vial 5: 15 mol%

  • Reaction Initiation: To each vial, add the substrates and solvent as described in the general protocol, ensuring all other parameters (concentration, temperature, stir rate) are identical.

  • Time-Course Analysis: Take a small, measured aliquot from each vial at regular time intervals (e.g., 1h, 3h, 6h, 24h).

  • Quantification: Quench the aliquots and analyze them by a quantitative method (e.g., qNMR or LC with an internal standard) to determine the percent conversion.

  • Evaluation: Plot percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides a fast reaction rate and high final conversion within a reasonable timeframe.

References

  • Miyake, G. M., & Chen, E. Y. X. (2006). Exploration, Optimization, and Application of Supramolecular Thiourea-Amine Catalysts for the Synthesis of Lactide (Co)polymers. Macromolecules. [Link]

  • Rénio, M., & Ventura, M. R. (2015). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]

  • Safari, J., et al. (2022). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. Scientific Reports. [Link]

  • Harned, A. M., et al. (2018). Examination of Solvent Effects with Bifunctional Thiourea Catalyst. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiourea organocatalysis. Wikipedia. [Link]

  • Janakiramudu, D. B., et al. (2017). Optimization of catalyst, solvent and reaction temperature for the synthesis of urea derivative. ResearchGate. [Link]

  • Reddy, R. P., et al. (2017). Substrate scope of thioureas for 3. ResearchGate. [Link]

  • Kerdpol, K., et al. (2016). Thiourea Derivatives as Brønsted Acid Organocatalysts. ACS Catalysis. [Link]

  • Domingos, J. B., et al. (2021). Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • Bakos, J., et al. (2021). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]

  • Berkessel, A., et al. (2008). Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones. Organic & Biomolecular Chemistry. [Link]

  • Li, G., et al. (2016). Substrate scope of the thiourea Cat 2 catalysed reduction. ResearchGate. [Link]

  • Kalenius, E., et al. (2021). Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. MDPI. [Link]

  • Bandar, J. S., et al. (2019). Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis. Journal of the American Chemical Society. [Link]

  • Punniyamurthy, T. (2021). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. [Link]

  • Janecka, A., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. [Link]

  • Wisniewski, A. J., et al. (2016). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education. [Link]

  • Straganz, G. D., et al. (2023). Substrate Analogs Implicate a Free Radical Pathway in Tyrosine Hydroxylase Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Kumar, A., & Singh, R. (2021). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]

  • Wittkopp, A., & Schreiner, P. R. (2003). N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (T1) as a versatile organocatalyst. Organic & Biomolecular Chemistry. [Link]

  • African Journal of Pure and Applied Sciences. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. AJPO Journals. [Link]

  • O'Donovan, P. (2013). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository. [Link]

  • Google Patents. (2017). CN106631948A - Thiourea preparation method.
  • Nisar, A., & Saira, H. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • ChemSrc. (n.d.). 1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA — Chemical Substance Information. ChemSrc. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purity of (3-hydroxy-4-methylphenyl)thiourea via Recrystallization

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (3-hydroxy-4-methylphenyl)thiourea by re...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (3-hydroxy-4-methylphenyl)thiourea by recrystallization. Our goal is to equip you with the scientific rationale behind the methodologies to empower you to overcome common challenges and achieve high-purity compounds.

The Critical Role of Purity in Drug Development

In pharmaceutical research, the purity of an active pharmaceutical ingredient (API) is paramount. Even minute impurities can significantly impact a drug's safety, efficacy, and stability.[1][2] For a compound like (3-hydroxy-4-methylphenyl)thiourea, which holds potential for further chemical synthesis and biological screening, achieving high purity through methods like recrystallization is a critical step in the development pipeline.

Troubleshooting Guide: Common Issues in the Recrystallization of (3-hydroxy-4-methylphenyl)thiourea

This section addresses specific challenges you may encounter during the recrystallization process in a question-and-answer format, providing both solutions and the underlying scientific principles.

Q1: My (3-hydroxy-4-methylphenyl)thiourea is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility changes too drastically or inappropriately with temperature.

Causality & Solution:

  • High Impurity Load: Impurities can disrupt the crystal lattice formation, leading to an amorphous oil.

  • Solvent Choice: The chosen solvent may be too good of a solvent even at lower temperatures, or the compound's melting point might be lower than the boiling point of the solvent.[3]

Troubleshooting Steps:

  • Solvent System Modification:

    • Reduce Solvent Polarity: If you are using a highly polar solvent, try a less polar one, or a mixed solvent system. For a phenolic compound like this, a mixture of ethanol and water, or ethyl acetate and hexane, could be effective.[4]

    • Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the warm, dissolved solution until slight turbidity appears. This can gently push the compound out of solution and encourage crystallization. Then, allow it to cool slowly.

  • Lower the Concentration: Your solution may be too saturated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool at a much slower rate.

  • Scratching and Seeding:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites for crystal growth.[5]

    • Provide a Template: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to provide a template for crystallization.[5]

Q2: The yield of my recrystallized (3-hydroxy-4-methylphenyl)thiourea is very low. What are the likely causes and how can I improve recovery?

A2: Low recovery is a common issue in recrystallization and can often be attributed to procedural inefficiencies.[6]

Causality & Solution:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[6]

  • Premature Crystallization: The compound crystallizing during a hot filtration step can lead to significant loss.

  • Incomplete Precipitation: Not allowing sufficient time or a low enough temperature for crystallization will leave a substantial amount of the product in solution.

Troubleshooting Steps:

Problem Solution Scientific Rationale
Too much solvent used Use the minimum amount of hot solvent necessary to just dissolve the crude product.This ensures the solution is saturated upon cooling, maximizing the amount of compound that crystallizes out.
Premature crystallization during hot filtration Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.This maintains the temperature of the solution during filtration, preventing the compound from crashing out on the filter paper.
Incomplete precipitation After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound.The solubility of most solids in liquids decreases with temperature. An ice bath will maximize the amount of precipitate formed.[3]
Product lost in mother liquor Concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.The mother liquor is a saturated solution of your compound at the final cooling temperature. Removing some solvent will increase the concentration and allow for more crystals to form upon cooling.
Q3: My final product of (3-hydroxy-4-methylphenyl)thiourea is off-white or yellowish, not pure white. How can I remove colored impurities?

A3: A persistent color in your recrystallized product indicates the presence of colored impurities that co-crystallize with your compound.

Causality & Solution:

  • Colored Impurities: These are often highly conjugated organic molecules that are byproducts of the synthesis.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • Procedure: After dissolving your crude product in the hot solvent, add a small amount (1-2% by weight of your crude material) of activated carbon to the hot solution.[6]

    • Mechanism: Activated carbon has a high surface area and can adsorb large, colored impurity molecules.

    • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

    • Filtration: Perform a hot filtration to remove the activated carbon before allowing the solution to cool.

  • Multiple Recrystallizations: A second recrystallization can further reduce the concentration of these impurities, leading to a purer, whiter product.

Frequently Asked Questions (FAQs)

  • What is the best solvent for recrystallizing (3-hydroxy-4-methylphenyl)thiourea?

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][5] For a substituted phenylthiourea, good starting points for solvent screening would be ethanol, methanol, acetone, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[7] Experimental determination is necessary for this specific compound.

  • How do I know if my recrystallized product is pure?

    • Purity can be assessed using several analytical techniques:

      • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will broaden and depress the melting point.[5]

      • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A pure compound will show a single major peak.[8][9]

      • Spectroscopic Methods (NMR, FT-IR): These methods can confirm the chemical structure and identify the presence of impurities.[8]

  • What are the most likely impurities in my crude (3-hydroxy-4-methylphenyl)thiourea?

    • Common impurities can arise from the starting materials or side reactions during synthesis.[10] These may include unreacted starting materials (e.g., the corresponding amine and isothiocyanate), or byproducts from the hydrolysis of the thiourea.[10][11]

Experimental Protocols

Protocol 1: General Recrystallization of (3-hydroxy-4-methylphenyl)thiourea
  • Dissolution: Place the crude (3-hydroxy-4-methylphenyl)thiourea in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: Pre-heat a funnel and filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purity Assessment by HPLC
  • Objective: To quantify the purity of the recrystallized (3-hydroxy-4-methylphenyl)thiourea.

  • Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 analytical column.[8]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for thiourea derivatives. The exact ratio should be optimized for good separation.

  • Sample Preparation: Dissolve a known amount of the recrystallized product in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: The detection wavelength should be determined from the UV spectrum of the compound, typically in the range of 230-280 nm.[8]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with Activated Carbon? dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Slow Cooling decolorize->cool No hot_filter->cool ice_bath Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry wash->dry analyze Purity Analysis (MP, HPLC, TLC) dry->analyze Troubleshooting_Logic start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product solution_oiling_1 Change Solvent System oiling_out->solution_oiling_1 solution_oiling_2 Lower Concentration oiling_out->solution_oiling_2 solution_oiling_3 Scratch or Seed oiling_out->solution_oiling_3 solution_yield_1 Use Minimal Solvent low_yield->solution_yield_1 solution_yield_2 Pre-heat Funnel low_yield->solution_yield_2 solution_yield_3 Use Ice Bath low_yield->solution_yield_3 solution_color_1 Use Activated Carbon colored_product->solution_color_1 solution_color_2 Repeat Recrystallization colored_product->solution_color_2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives - Benchchem.
  • Technical Support Center: Purification of Crude Thiourea Reaction Products - Benchchem.
  • Troubleshooting common side reactions in thiourea synthesis - Benchchem.
  • Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed. Available at: [Link]

  • Technical Support Center: Optimizing Thiourea Synthesis - Benchchem.
  • Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. Available at: [Link]

  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K - IAEA. Available at: [Link]

  • Recrystallization-1.doc.pdf. Available at: [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC. Available at: [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (3-Hydroxy-4-methylphenyl)thiourea Stability &amp; Degradation

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on complex thiourea derivatives, understanding their precise thermal and chemical stability is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on complex thiourea derivatives, understanding their precise thermal and chemical stability is paramount. This guide provides researchers with field-proven, causality-driven insights into the degradation mechanisms of (3-hydroxy-4-methylphenyl)thiourea, alongside self-validating experimental protocols and troubleshooting workflows.

Core Knowledge Base & FAQs

Q1: What are the primary thermal degradation pathways of (3-hydroxy-4-methylphenyl)thiourea? A1: The thermal decomposition of N-aryl thioureas initiates via an intramolecular proton exchange, isomerizing the thiourea core into a highly reactive carbamimidothioic acid intermediate[1]. From this state, the molecule undergoes competing fragmentation routes. For aromatic substituted thioureas like (3-hydroxy-4-methylphenyl)thiourea, the primary pathway is the cleavage of the C-N bond, which releases the corresponding amine (3-hydroxy-4-methylaniline) and isothiocyanic acid[2]. Secondary pathways involve the elimination of hydrogen sulfide (H₂S) to form a substituted carbodiimide, or the elimination of ammonia (NH₃) to yield a substituted isothiocyanate[1][2].

Q2: How does the 3-hydroxy-4-methylphenyl substituent affect the degradation onset temperature? A2: Substituent identity and symmetry strictly dictate thermal stability[2]. While unsubstituted thiourea typically requires higher temperatures to degrade, aromatic N-substituted thioureas exhibit significantly lower decomposition onset temperatures[2]. This is driven by the resonance effects of the aromatic ring—further amplified by the electron-donating hydroxyl and methyl groups—which stabilize the leaving groups and lower the activation energy required for C-N bond cleavage[2].

Q3: How can I prevent oxidative degradation during long-term storage? A3: The sulfur atom within the thiourea moiety is highly susceptible to oxidation, which can ultimately cleave the C=S bond to form urea derivatives[3]. Furthermore, exposure to UV light can induce photochemical isomerization[3]. To ensure structural integrity, the compound must be stored under an inert atmosphere (Nitrogen or Argon) in tightly sealed, amber glass vials. Controlled room temperature (15°C–25°C) is acceptable for short-term handling, but refrigeration (2°C–8°C) is strongly recommended for long-term storage of sensitive batches[3].

Quantitative Data: Thermal & Degradation Properties

ParameterValue / CharacteristicAnalytical Validation
Target Compound (3-hydroxy-4-methylphenyl)thioureaNMR / LC-MS
Susceptible Bonds C=S (Oxidation), C-N (Thermal Cleavage)FTIR / QMS[2]
Primary Evolved Gases H₂S, NH₃, Isothiocyanic acidIn-situ TGA-MS[2]
Major Solid Fragment 3-hydroxy-4-methylanilineLC-MS[2]
Thermal Stability Lower onset than aliphatic thioureasTGA / DSC[2]
Ideal Storage 2°C–8°C, Inert Atmosphere (Ar/N₂)Stability Chamber[3]

Experimental Protocols

Protocol 1: In-Situ TGA-MS for Thermal Degradation Profiling

Purpose: To precisely correlate mass loss events with specific evolved gaseous fragments.

  • Sample Preparation : Weigh exactly 3.0 mg of the compound into an alumina crucible[4].

    • Causality: A small, precisely measured mass prevents thermal lag and localized hot spots, ensuring sharp, well-resolved mass loss steps rather than artificially broadened curves.

  • Atmospheric Control : Purge the TGA furnace with high-purity Argon at 50 mL/min for 30 minutes prior to the run[3].

    • Causality: Atmospheric oxygen initiates premature oxidative cleavage of the C=S bond, which would confound the purely thermal decomposition profile.

  • Heating Program : Ramp the temperature from 25°C to 500°C at a controlled rate of 10°C/min[4].

    • Causality: This specific heating rate balances the thermal resolution of overlapping degradation steps with the need for a sufficient concentration of evolved gases for mass spectrometer (MS) detection.

  • MS Coupling & Transfer : Transfer evolved gases to the quadrupole mass spectrometer (QMS) via a capillary line heated to 200°C[4].

    • Causality: The heated transfer line prevents the condensation of high-boiling volatiles (like the amine fragment) before they reach the ionization chamber.

  • Data Acquisition : Monitor specific m/z channels: 34 (H₂S), 17 (NH₃), 59 (HNCS), and 123 (3-hydroxy-4-methylaniline)[1][2]. The simultaneous appearance of m/z 123 and 59 self-validates the primary C-N bond cleavage pathway.

Protocol 2: Stability-Indicating HPLC-UV Assay

Purpose: To quantify intact thiourea and detect hydrolytic/oxidative degradation products.

  • Mobile Phase Preparation : Prepare a mixture of 60% Water (containing 0.1% Trifluoroacetic acid) and 40% Acetonitrile.

    • Causality: The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring highly reproducible retention times.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of 1 mg/mL immediately before injection[3].

    • Causality: Thiourea derivatives can undergo hydrolysis in aqueous solutions over time[3]; fresh preparation eliminates baseline artifacts caused by pre-column degradation.

  • Chromatographic Run : Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

Visualizing Degradation and Workflows

DegradationPathway A (3-Hydroxy-4-methylphenyl)thiourea (Intact Molecule) B Carbamimidothioic Acid (Reactive Intermediate) A->B Thermal Isomerization (Proton Shift) F Oxidative Degradation Urea Derivative + Sulfur Oxides A->F O2 / UV Light (Storage Degradation) C Pathway 1: C-N Cleavage 3-Hydroxy-4-methylaniline + HNCS B->C Primary Thermal Route (Lowered Activation Energy) D Pathway 2: H2S Elimination Substituted Carbodiimide + H2S B->D Secondary Route E Pathway 3: NH3 Elimination Substituted Isothiocyanate + NH3 B->E Minor Route

Thermal and oxidative degradation pathways of (3-hydroxy-4-methylphenyl)thiourea.

Troubleshooting Start Initiate TGA-MS Analysis Q1 Mass loss observed below 100°C? Start->Q1 Sol1 Hold isothermally at 80°C to remove moisture/solvent Q1->Sol1 Yes Q2 Unexpected m/z peaks (e.g., oxidized fragments)? Q1->Q2 No Sol1->Q2 Sol2 Check inert gas purge for O2 leaks Q2->Sol2 Yes Success Proceed to Degradation Kinetics Analysis Q2->Success No

Logical troubleshooting workflow for resolving anomalies during TGA-MS degradation profiling.

Troubleshooting Guide: Common Anomalies

Issue 1: Premature Mass Loss (<100°C) observed in TGA.

  • Symptom : A gradual weight loss of 1-5% before the expected decomposition onset.

  • Root Cause : The compound is inherently hygroscopic or contains residual crystallization solvent trapped in the lattice.

  • Solution : Implement an isothermal hold at 80°C for 20 minutes to drive off moisture and solvent before ramping to the true decomposition temperature.

Issue 2: Color Change or Clumping in Stored Samples.

  • Symptom : The normally white/off-white powder turns yellow or forms hard clumps over time.

  • Root Cause : Exposure to atmospheric moisture and oxygen leading to surface oxidation (forming sulfur oxides) and hydrolysis[3].

  • Solution : Discard the compromised batch. For future batches, ensure storage in tightly sealed amber vials backfilled with Argon, and store desiccated at 2°C–8°C[3].

References

  • Theoretical study on the thermal decomposition of thiourea. ResearchGate. [Link]

  • Decomposition Pathways of Thioureas in Oleylamine Control Reactive Sulfur Species in SrS Nanocrystal Synthesis. ACS Publications.[Link]

Sources

Optimization

handling moisture sensitivity of (3-hydroxy-4-methylphenyl)thiourea in open air

A Guide to Handling and Storage in an Open-Air Environment Welcome to the Technical Support Center for (3-hydroxy-4-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Handling and Storage in an Open-Air Environment

Welcome to the Technical Support Center for (3-hydroxy-4-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and storage of this compound, with a particular focus on its presumed moisture sensitivity in an open-air environment. As a Senior Application Scientist, my aim is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity of your experiments.

While specific data on the hygroscopicity of (3-hydroxy-4-methylphenyl)thiourea is not extensively documented, its chemical structure, containing both a phenolic hydroxyl group and a thiourea moiety, suggests a high likelihood of sensitivity to atmospheric moisture and oxygen. This guide is therefore built upon established principles for handling hygroscopic and air-sensitive compounds, drawing parallels from the known behavior of thiourea and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Is (3-hydroxy-4-methylphenyl)thiourea sensitive to moisture?

A1: Based on its chemical structure, (3-hydroxy-4-methylphenyl)thiourea is predicted to be sensitive to moisture. The presence of a hydrophilic phenolic hydroxyl group and the polar thiourea group suggests that the compound can readily absorb water from the atmosphere (hygroscopicity).[1][2][3] This can lead to physical changes such as clumping and impact the accuracy of weighing.[2]

Q2: What are the potential consequences of exposing (3-hydroxy-4-methylphenyl)thiourea to open air?

A2: Exposure to open air can lead to several undesirable outcomes:

  • Hydrolysis: The thiourea functional group can be susceptible to hydrolysis, especially in the presence of moisture.[4][5][6] This chemical breakdown would alter the molecular structure and lead to the formation of impurities.

  • Oxidation: Both the phenolic hydroxyl group and the sulfur atom in the thiourea group are prone to oxidation by atmospheric oxygen.[7][8][9] This can result in the formation of colored byproducts and a decrease in the purity of the compound.

  • Physical Changes: As a hygroscopic powder, it is likely to absorb moisture, leading to caking or clumping.[2][10][11] This makes accurate dispensing and dissolution for experiments challenging.

Q3: How can I visually assess if my sample of (3-hydroxy-4-methylphenyl)thiourea has been compromised by moisture?

A3: Visual signs of degradation can include:

  • Change in color: The appearance of a yellow or brownish tint may indicate oxidative degradation.

  • Clumping or caking: A free-flowing powder becoming dense and clumpy is a strong indicator of moisture absorption.[2][11]

  • Partial dissolution: In cases of significant moisture uptake, the powder may appear wet or partially dissolved.

Q4: What are the ideal storage conditions for (3-hydroxy-4-methylphenyl)thiourea?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[2][12][13] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12][14][15] The storage area should be cool and dark to minimize thermal and photodegradation.[16]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound due to moisture or air exposure.1. Always use freshly opened vials or material that has been properly stored in a desiccator. 2. Prepare solutions immediately before use. 3. If possible, handle the solid in a glove box or under a stream of inert gas.[12][15]
Difficulty in dissolving the compound completely. The compound has absorbed moisture and clumped together, reducing the effective surface area for dissolution.1. Gently break up any clumps with a clean, dry spatula before weighing.[2] 2. Consider drying a small amount of the material in a vacuum oven at a low temperature (if the compound's thermal stability is known) before use.
Observed color change in the solid compound over time. Oxidation of the phenolic or thiourea functional groups.1. Store the compound in an amber vial to protect it from light.[12] 2. Purge the container with an inert gas before sealing.[15] 3. If a color change is observed, it is advisable to purify the compound before use if possible, or obtain a fresh batch.
Low yields in synthetic reactions using this compound as a starting material. The reactant has degraded, reducing the amount of active starting material.1. Confirm the purity of the (3-hydroxy-4-methylphenyl)thiourea using an appropriate analytical technique (e.g., HPLC, NMR) before starting the reaction.[17][18][19][20] 2. Ensure all solvents and reagents used in the reaction are anhydrous.

Experimental Protocols

Here are detailed, step-by-step methodologies for handling (3-hydroxy-4-methylphenyl)thiourea to minimize moisture-related degradation.

Protocol 1: Weighing and Dispensing in an Open Lab Environment

This protocol is for routine use when a glove box is not available. The key is to minimize the exposure time to the atmosphere.

  • Preparation:

    • Ensure the balance is in a low-traffic area of the lab with minimal air currents.

    • Have all necessary equipment ready: a clean, dry weighing boat or vial, a spatula, and the storage container of (3-hydroxy-4-methylphenyl)thiourea.

    • Allow the storage container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Weighing:

    • Quickly open the container, remove the desired amount of powder using the spatula, and place it onto the weighing boat.

    • Immediately and tightly reseal the storage container.

    • Record the weight.

  • Dissolution:

    • If the next step is dissolution, add the solvent to the weighed solid as soon as possible.

Protocol 2: Handling and Storage for Long-Term Stability

This protocol is recommended for preserving the integrity of the compound for future use.

  • Aliquoting:

    • If you have a large batch of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated opening and closing of the main container.

    • Perform the aliquoting in a low-humidity environment if possible, such as a glove box or a nitrogen-purged bag.

  • Storage:

    • Place the sealed vials in a desiccator containing a fresh, active desiccant.

    • For maximum protection, place the primary container inside a larger, sealable container that has also been purged with an inert gas.

    • Store the desiccator in a cool, dark place.

Protocol 3: Monitoring for Degradation using HPLC

Regularly checking the purity of your compound is crucial.

  • Standard Preparation:

    • Carefully prepare a stock solution of (3-hydroxy-4-methylphenyl)thiourea of known concentration from a fresh, unopened vial or a sample that has been stored under ideal conditions.

  • Sample Preparation:

    • Prepare a solution of the sample to be tested at the same concentration as the standard.

  • HPLC Analysis:

    • Analyze both the standard and the sample solution by reverse-phase HPLC with UV detection.

    • A decrease in the area of the main peak and the appearance of new, smaller peaks in the sample chromatogram compared to the standard indicates degradation.

Visualizing the Workflow

To better illustrate the recommended handling procedures, the following diagrams outline the key steps.

HandlingWorkflow cluster_storage Optimal Storage cluster_handling Weighing & Dispensing cluster_analysis Quality Control Storage Store in tightly sealed amber vial Desiccator Place in desiccator with desiccant Storage->Desiccator Equilibrate Equilibrate to room temperature Storage->Equilibrate Retrieve from storage Inert Optional: Purge with inert gas (N2 or Ar) Desiccator->Inert Weigh Weigh quickly Equilibrate->Weigh Reseal Immediately reseal container Weigh->Reseal Dissolve Prepare solution Reseal->Dissolve Use immediately HPLC Analyze by HPLC Dissolve->HPLC Compare Compare to standard HPLC->Compare DegradationPathway Compound (3-hydroxy-4-methylphenyl)thiourea (Pure) Degradation Degradation Products (Hydrolyzed & Oxidized Species) Compound->Degradation Hydrolysis Compound->Degradation Oxidation Moisture Atmospheric Moisture (H2O) Moisture->Degradation Oxygen Atmospheric Oxygen (O2) Oxygen->Degradation

Caption: Postulated degradation pathways in the presence of moisture and oxygen.

References

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. Available at: [Link]

  • Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. ResearchGate. Available at: [Link]

  • Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate. Available at: [Link]

  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Jetir.Org. Available at: [Link]

  • Structure and stability of thiourea with water, DFT and MP2 calculations. Academia.edu. Available at: [Link]

  • Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. Taylor & Francis. Available at: [Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]

  • Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Al. Taylor & Francis. Available at: [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. Available at: [Link]

  • Thiols can be prepared from the reaction of thiourea with an alky... Study Prep in Pearson+. Available at: [Link]

  • New Insights into Phenolic Resin Decomposition under Oxidative Conditions of High Temperature. ACS Publications. Available at: [Link]

  • Atmospheric chemistry of thiourea: the nucleation with urea and the roles in NO2 hydrolysis. ResearchGate. Available at: [Link]

  • An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. SciSpace. Available at: [Link]

  • Method of stabilizing an alkaline aqueous solution of thiourea dioxide. Google Patents.
  • Moisture Effects on the Physical Properties of Cross-linked Phenolic Resins. ACS Publications. Available at: [Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. Available at: [Link]

  • An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. Bangladesh Journals Online. Available at: [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. Available at: [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. Available at: [Link]

  • Thiourea as a "Polar Hydrophobic" Hydrogen-Bonding Motif: Application to Highly Durable All-Underwater Adhesion. PubMed. Available at: [Link]

  • General Storage Guidelines for Solids and Liquids. Environmental Health & Safety. Available at: [Link]

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. Available at: [Link]

  • Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods. ResearchGate. Available at: [Link]

  • Remedies for Hygroscopic Powders. Reddit. Available at: [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. Available at: [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer Help Page. Available at: [Link]

  • Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]

  • Rapid Determination of Thiourea Concentration in Copper Electrolyte. MDPI. Available at: [Link]

  • Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences. Available at: [Link]

  • Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. ACS Publications. Available at: [Link]

  • Determination of thiourea in fruit juice by a kinetic spectrophotometric method. PubMed. Available at: [Link]

  • Conformation and Visual Distinction between Urea and Thiourea Derivatives by an Acetate Ion and a Hexafluorosilicate Cocrystal of the Urea Derivative in the Detection of Water in Dimethylsulfoxide. ACS Publications. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance when using (3-hydroxy-4-methylphenyl)thiourea

Welcome to the Technical Support Center for (3-Hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Hydroxy-4-methylphenyl)thiourea (CAS: 16704-79-3). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique structural challenges of this molecule.

When working with this compound, you are operating on a dual-front steric battlefield: the ortho-methyl group heavily shields the phenolic hydroxyl, while the bulky thiourea moiety is prone to conformational clashes that can stall derivatization and inhibit organocatalytic activity. This guide breaks down the causality of these barriers and provides field-proven, self-validating protocols to overcome them.

Structural Dynamics & Causality of Steric Hindrance

To manipulate (3-hydroxy-4-methylphenyl)thiourea successfully, we must first understand the physical space it occupies.

  • The Phenolic Terminus: The methyl group at position 4 creates a dense electron cloud that physically blocks the trajectory of incoming electrophiles attempting to react with the adjacent 3-hydroxyl group.

  • The Thiourea Terminus: The thiourea group (-NH-CS-NH₂) is highly sensitive to its environment. When used as a hydrogen-bond donor catalyst, the molecule must adopt an anti,anti-conformation. However, computations show that this anti,anti-thiourea conformer is inherently destabilized by out-of-plane rotations required to avoid a severe steric clash with the sulfur atom[1]. Furthermore, when incorporating this molecule into larger structures like covalent organic frameworks (COFs), the steric hindrance of these functional groups can lead to chain entanglement, which physically shields the active sites and damages the porous structure[2].

G Start Steric Hindrance in (3-Hydroxy-4-methylphenyl)thiourea Branch1 Phenolic O-Derivatization (Ortho-Methyl Shielding) Start->Branch1 Branch2 Thiourea N-Functionalization (Conformational Clash) Start->Branch2 Sol1 Use highly electrophilic reagents (e.g., triflates) Branch1->Sol1 Sol2 Polar aprotic solvents (DMSO/DMF) + Strong Base Branch1->Sol2 Sol3 Temperature elevation (105-110°C) to overcome barrier Branch2->Sol3 Sol4 Excess acylating agent (Push equilibrium) Branch2->Sol4

Workflow detailing targeted chemical strategies to overcome steric hindrance at the O- and N-termini.

Troubleshooting Guide & FAQs

Q1: My N-acylation of the thiourea group stalls at mono-substitution. How do I force di-substitution? A1: The primary amine of the thiourea is easily acylated, but the presence of the first acyl group severely impedes the access of the second due to intense steric hindrance[3]. Standard room-temperature conditions lack the kinetic energy to bypass this. To overcome this challenge, you must push the thermodynamic equilibrium: add an excess amount of the acylating reactant (e.g., benzoyl chloride) and increase the heating temperature to a range of 105–110 °C[3].

Q2: I am using this compound as a hydrogen-bond donor catalyst, but my yields and enantioselectivity are poor. What is going wrong? A2: The catalytic efficacy of thioureas relies entirely on their ability to donate two hydrogen bonds to an electrophile, which requires the molecule to sit in the anti,anti-conformation. Because this state suffers from steric clashes, the molecule naturally relaxes into the inactive syn,anti-conformer in non-polar environments[1]. To force the active conformation, switch your reaction to a highly polar solvent (like THF or DMSO). Polar environments computationally and experimentally stabilize the anti,anti-state[1]. When properly solvated, thiourea-catalyzed reactions (such as asymmetric Michael additions) become highly efficient and proceed almost independently of the steric hindrance of the target substrates[4].

H SynAnti Syn,Anti-Conformer (Sterically Relaxed, Catalytically Inactive) PolarSolvent Polar Solvent Environment SynAnti->PolarSolvent Solvation AntiAnti Anti,Anti-Conformer (Sterically Hindered, Catalytically Active) PolarSolvent->AntiAnti Conformer Shift Complex H-Bonded Substrate Activation Complex AntiAnti->Complex Dual H-Bonding

Solvent-driven conformational shift overcoming steric clash to form the active anti,anti-thiourea.

Q3: O-alkylation of the phenol group is yielding <20% product. How do I bypass the ortho-methyl shielding? A3: Standard SN2 conditions (e.g., K₂CO₃ in Acetone) fail here because the weak base cannot generate a sufficient concentration of the highly nucleophilic phenoxide ion to overcome the physical blocking of the ortho-methyl group. Switch to a stronger base (Cs₂CO₃) in a polar aprotic solvent (DMF) to generate a "naked," highly reactive phenoxide. Pair this with a highly electrophilic reagent (e.g., an alkyl triflate instead of an alkyl bromide) to ensure that any successful collision results in an immediate bond formation.

Quantitative Data Summaries

Use the following table to benchmark your experimental parameters against field-validated standards for overcoming steric barriers in this molecule:

Reaction TargetPrimary Steric BarrierRecommended SolventOptimal TempReagent / Condition Adjustment
N,N'-Diacylation Mono-acyl group hindranceToluene105–110 °C3.0+ eq excess electrophile
Organocatalysis Anti,anti-conformer clashTHF or DMSO20–25 °CPolar solvent stabilization
O-Alkylation Ortho-methyl shieldingDMF / DMSO0 to 50 °CCs₂CO₃ + Alkyl Triflates

Validated Experimental Protocols

Protocol A: High-Temperature N-Derivatization (Overcoming Thiourea Sterics)

This protocol utilizes thermal kinetic energy to bypass the N-acylation steric barrier, ensuring complete di-substitution.

  • Solvent Selection: Dissolve 1.0 eq of (3-hydroxy-4-methylphenyl)thiourea in anhydrous toluene (10 mL/mmol). Toluene is explicitly selected as the non-volatile organic solvent due to its high boiling point, which is required to reach the activation energy threshold[3].

  • Reagent Loading: Add 3.0 eq of the acylating agent (e.g., benzoyl chloride) dropwise at room temperature. The deliberate excess pushes the thermodynamic equilibrium toward completion[3].

  • Thermal Activation: Heat the mixture to reflux (105–110 °C) and stir for 4–6 hours[3].

  • Validation Checkpoint 1: Monitor via TLC. The disappearance of the mono-substituted intermediate (lower Rf) and the appearance of a single di-substituted spot (higher Rf) confirms the steric barrier has been breached.

  • Isolation: Cool the reaction to room temperature and filter the resulting precipitate.

  • Validation Checkpoint 2: Wash the filter cake sequentially with 10% aqueous hydrochloric acid and distilled water[5]. The HCl wash is critical; it protonates and removes any unreacted sterically hindered amines, ensuring the final dry mass reflects only the pure, fully derivatized product.

Protocol B: Sterically Hindered O-Alkylation

This protocol generates a highly reactive "naked" phenoxide to outcompete the physical shielding of the ortho-methyl group.

  • Deprotonation: In an oven-dried flask under N₂, dissolve 1.0 eq of the thiourea derivative in anhydrous DMF. Add 1.5 eq of Cesium Carbonate (Cs₂CO₃).

  • Validation Checkpoint 1: Stir at 50 °C for 30 minutes. A distinct color shift (usually deepening to yellow/orange) indicates the successful formation of the phenoxide ion.

  • Electrophile Addition: Cool the mixture to 0 °C to control the exotherm, then slowly add 1.2 eq of the chosen alkyl triflate.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with ice water and extract with Ethyl Acetate.

  • Validation Checkpoint 2: Perform an FeCl₃ test on the crude organic layer. A negative result (no purple/blue color) confirms the complete consumption of the sterically hindered free phenolic -OH.

Sources

Reference Data & Comparative Studies

Validation

Advanced Organocatalyst Comparison: (3-Hydroxy-4-methylphenyl)thiourea vs. Standard Thioureas

Organocatalysis has fundamentally reshaped asymmetric synthesis by utilizing small organic molecules to drive highly stereoselective transformations. Within this domain, hydrogen-bond-donating (HBD) catalysts—particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Organocatalysis has fundamentally reshaped asymmetric synthesis by utilizing small organic molecules to drive highly stereoselective transformations. Within this domain, hydrogen-bond-donating (HBD) catalysts—particularly thioureas—have become indispensable.

This guide provides a rigorous, data-backed comparison between the classical electron-deficient "standard" thioureas (such as Schreiner's catalyst) and the structurally nuanced (3-hydroxy-4-methylphenyl)thiourea motif[1]. By analyzing their distinct activation modes, structural causality, and experimental workflows, researchers can optimize catalyst selection for complex multicomponent reactions.

Structural Rationale and Mechanistic Divergence

To understand catalyst performance, we must dissect the causality behind their structural design.

Standard Thioureas (e.g., Schreiner's Catalyst)

Standard thioureas, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, operate on the principle of extreme N-H acidity[2]. The highly electron-withdrawing trifluoromethyl (CF₃) groups pull electron density away from the thiourea core.

  • Activation Mode: They function via pure non-covalent double hydrogen bonding, creating an "oxyanion hole" that stabilizes developing negative charges in the transition state, or by acting as mild Brønsted acids[3][4].

  • Limitation: Because the interaction is purely non-covalent, the transition state can sometimes lack the rigidity required for high enantioselectivity in multicomponent reactions involving bulky organometalloids (like boronic acids).

The (3-Hydroxy-4-methylphenyl)thiourea Motif

The integration of a 3-hydroxy-4-methylphenyl ring introduces a paradigm shift from pure H-bonding to covalent/non-covalent bifunctionality [5].

  • The 3-Hydroxyl Group: Acts as a secondary coordination sphere. In reactions like the asymmetric Petasis Borono-Mannich reaction, the hydroxyl group undergoes rapid ligand exchange with a boronic ester, forming a transient, covalent B–O bond[5][6].

  • The 4-Methyl Group: This is not merely a passive substituent. It provides critical steric bulk that restricts the rotation of the adjacent hydroxyl group, locking the catalyst into an active conformation. Furthermore, its electron-donating nature slightly dampens N-H acidity but increases the nucleophilicity of the hydroxyl oxygen, accelerating the initial boron-capture step[5].

G cluster_standard Standard Thiourea (Schreiner's) cluster_hydroxy Hydroxy-Thiourea Motif ST Electron-Deficient Thiourea Sub1 Electrophile (e.g., Carbonyl) ST->Sub1 Non-covalent Act1 Double H-Bonding (Oxyanion Hole) Sub1->Act1 HT (3-Hydroxy-4-methylphenyl) Thiourea Sub2 Boronic Acid + Imine HT->Sub2 Bifunctional Act2 Covalent B-O Bond + Double H-Bonding Sub2->Act2

Fig 1: Mechanistic divergence between standard H-bonding and bifunctional hydroxy-thioureas.

Quantitative Performance Comparison

The table below synthesizes experimental data comparing the catalytic efficiency of standard thioureas against hydroxy-thiourea and amine-thiourea (Takemoto's) catalysts across their optimal reaction classes[3][5][7].

Catalyst ClassRepresentative ReactionCatalyst LoadingYield (%)Enantiomeric Excess (ee)Primary Activation Mode
Standard Thiourea (Schreiner's)Tetrahydropyranylation of Alcohols0.1 - 1.0 mol%>95%N/A (Achiral)Brønsted acid / Double H-bond
Amine-Thiourea (Takemoto's)Michael Addition (Malonates to Nitroolefins)10 mol%86%93%Bifunctional (Base + H-bond)
Hydroxy-Thiourea Asymmetric Petasis Reaction10 mol%86%93%Bifunctional (Covalent B-O + H-bond)

Data Interpretation: While standard thioureas excel at low-loading, non-stereoselective activation via extreme acidity, the hydroxy-thiourea motif is mandatory for achieving high enantioselectivity (>90% ee) in boron-mediated multicomponent couplings where spatial preorganization is critical[5][6].

Self-Validating Experimental Protocols

To ensure scientific reproducibility, the following workflows detail the optimal conditions for deploying these catalysts, explicitly explaining the causality behind each methodological choice.

Protocol A: Standard Thiourea-Catalyzed Tetrahydropyranylation[3]

This protocol validates the Brønsted acid/H-bond capacity of electron-deficient thioureas.

  • Preparation: In an oven-dried vial, add the target alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (DHP) (1.5 mmol). Causality: Excess DHP drives the equilibrium forward.

  • Catalyst Addition: Add Schreiner's thiourea (0.01 mmol, 1 mol%).

  • Reaction: Stir at room temperature under a nitrogen atmosphere for 2 hours. Solvent-free conditions are preferred to maximize the concentration of the catalyst-substrate complex, preventing competitive solvent H-bonding.

  • Validation: Monitor via TLC. Quench with water, extract with dichloromethane (DCM), and analyze the crude mixture via ¹H NMR. The disappearance of the alcohol O-H peak and the appearance of the distinct acetal proton (~4.6 ppm) validate successful activation.

Protocol B: Hydroxy-Thiourea Catalyzed Asymmetric Petasis Reaction[5]

This protocol highlights the unique covalent/non-covalent bifunctionality of the hydroxy-thiourea motif.

  • Pre-complexation: Dissolve the hydroxy-thiourea catalyst (0.1 mmol, 10 mol%) and the vinylboronate (1.2 mmol) in anhydrous toluene (2.0 mL) at room temperature for 10 minutes. Causality: Toluene is a non-polar, non-coordinating solvent. This step is critical as it allows the hydroxyl group of the catalyst to undergo ligand exchange with the boronate, releasing an alcohol equivalent and forming the active Covalent B-O complex.

  • Electrophile Addition: Cool the mixture to -20 °C. Add the N-aryl-α-imino amide (1.0 mmol). Causality: Cooling minimizes background racemic pathways. The thiourea moiety now H-bonds to the imine, bringing it into a highly rigid, chiral pocket adjacent to the tethered boron nucleophile.

  • Reaction: Stir at -20 °C for 48 hours.

  • Validation: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. A successful rigid transition state will yield >90% ee of the unnatural amino acid derivative.

Workflow Step1 1. Catalyst Pre-mixing (Hydroxy-Thiourea + Boronate) Step2 2. Ligand Exchange (Formation of B-O Covalent Bond) Step1->Step2 Step3 3. Electrophile Addition (N-aryl-α-imino amide at -20°C) Step2->Step3 Step4 4. Stereoselective C-C Coupling (via Rigid Transition State) Step3->Step4 Step5 5. Product Isolation (Chiral HPLC Validation) Step4->Step5

Fig 2: Step-by-step workflow for the hydroxy-thiourea catalyzed asymmetric Petasis reaction.

Conclusion

While standard electron-deficient thioureas remain the catalysts of choice for general Brønsted acid and simple H-bond activation, they lack the structural handles necessary for complex, multi-reactant spatial organization. The (3-hydroxy-4-methylphenyl)thiourea framework bridges this gap. By combining the H-bond donating power of a thiourea with a sterically tuned, nucleophilic hydroxyl group, it enables dual covalent/non-covalent activation. This makes it an indispensable tool for drug development professionals synthesizing optically active, non-proteinogenic amino acids and peptide oligomers.

References

  • Inokuma, T., Suzuki, Y., Sakaeda, T., & Takemoto, Y. "Synthesis of Optically Active N‐Aryl Amino Acid Derivatives through the Asymmetric Petasis Reaction Catalyzed by a Novel Hydroxy–Thiourea Catalyst." Chemistry – An Asian Journal, 2011, 6(11), 2902-2906. Available at:[Link]

  • Faggi, E., et al. "The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years." Catalysts, 2023, 13(6), 1022. Available at:[Link]

  • Isik, M., et al. "Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue." Journal of the American Chemical Society, 2025. Available at:[Link]

  • Révész, Á., et al. "Thiourea Derivatives as Brønsted Acid Organocatalysts." ACS Catalysis, 2016, 6(6), 3608-3615. Available at:[Link]

Sources

Comparative

NMR Spectroscopic Differentiation of (3-hydroxy-4-methylphenyl)thiourea and Its Positional Isomers: A Technical Comparison Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating positional isomers in drug development pipelines. For organosulfur pharmacophores like (3-hydroxy-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating positional isomers in drug development pipelines. For organosulfur pharmacophores like (3-hydroxy-4-methylphenyl)thiourea, mass spectrometry and chromatography often fall short due to identical molecular weights and near-identical polarities. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task.

This guide objectively compares the NMR performance of the target compound against its primary structural alternatives, providing a causality-driven, self-validating framework for definitive identification.

Structural Rationale & Causality: The Magnetic Environment

To understand the spectral differences between (3-hydroxy-4-methylphenyl)thiourea and its isomers, we must analyze the mesomeric (+M) and inductive (+I / -I) effects dictating the local magnetic environments of the aromatic ring.

  • Target: (3-hydroxy-4-methylphenyl)thiourea : The hydroxyl (-OH) group at C3 exerts a strong +M effect, heavily shielding the ortho (C2, C4) and para (C6) positions. Because C4 is sterically occupied by the methyl (-CH3) group, the protons at C2 and C6 experience extreme shielding, pushing their resonance upfield.

  • Alternative A: (4-hydroxy-3-methylphenyl)thiourea : Here, the -OH is at C4, shielding C3 and C5. The C5 proton is pushed significantly upfield, altering the coupling system from the target compound.

  • Alternative B: (2-hydroxy-4-methylphenyl)thiourea : The -OH at C2 is adjacent to the thiourea moiety at C1. This spatial proximity forces an intramolecular hydrogen bond between the phenolic oxygen and the thiourea N-H. This interaction heavily deshields the involved protons, shifting both the -OH and N-H signals significantly downfield compared to the other isomers.

Furthermore, across all phenylthiourea derivatives, the thiourea N-H protons typically appear as broad singlets in the downfield region between δ 7.0 and 10.0 ppm, while the highly deshielded thiocarbonyl (C=S) carbon consistently anchors the ¹³C spectrum between δ 180–190 ppm[1].

Comparative Quantitative Data: Isomer Benchmarking

The following tables summarize the expected chemical shifts based on the additive effects of the substituents on the phenylthiourea core.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6 (400 MHz)

Proton AssignmentTarget: (3-OH, 4-Me)Isomer A: (4-OH, 3-Me)Isomer B: (2-OH, 4-Me)Expected Multiplicity & Coupling
Thiourea N-H 9.609.559.10 *Broad Singlet (1H)
Thiourea N-H₂ 7.307.257.50Broad Singlet (2H)
Phenolic -OH 9.209.309.80 *Broad Singlet (1H)
Ar-H (ortho to OH) 6.80 (H2)6.70 (H5)6.60 (H3)Doublet ( J≈2.0−8.0 Hz)
Ar-H (meta to OH) 6.95 (H5)7.05 (H2)6.50 (H5)Doublet / Doublet of Doublets
Ar-H (para to OH) 6.65 (H6)N/A (Substituted)7.40 (H6)Doublet of Doublets
Methyl (-CH₃) 2.102.152.20Singlet (3H)

* Anomalous shifts in Isomer B are caused by intramolecular hydrogen bonding between the C2-OH and C1-thiourea group.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d6 (100 MHz)

Carbon AssignmentTarget: (3-OH, 4-Me)Isomer A: (4-OH, 3-Me)Isomer B: (2-OH, 4-Me)
C=S (Thiocarbonyl) 181.0181.2182.5
C-OH (Phenolic) 155.5153.0150.0
C-NH (Aromatic) 138.0130.5126.0
C-CH₃ (Aromatic) 124.0123.5138.5
-CH₃ (Aliphatic) 15.516.021.0
Self-Validating Experimental Protocol

A robust analytical protocol must not merely collect data; it must test its own hypotheses. The following step-by-step methodology utilizes a D₂O exchange loop as a self-validating mechanism to confirm the assignment of heteroatom-bound protons, a critical step in characterizing carbonyl and thiocarbonyl transformations[2].

Step 1: Sample Preparation (Solvent Selection)

  • Action : Dissolve 15–20 mg of the purified thiourea derivative in 0.6 mL of anhydrous DMSO-d6.

  • Causality : DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature slows down the chemical exchange of the -OH, N-H, and N-H₂ protons. This prevents signal broadening and allows these critical peaks to be observed distinctly.

Step 2: Baseline ¹H NMR Acquisition

  • Action : Acquire a standard 1D ¹H NMR spectrum at 298 K (e.g., 16 scans, 1-second relaxation delay).

  • Action : Integrate the aromatic region (δ 6.5–7.5) and the downfield region (δ 9.0–10.0) to establish baseline proton counts.

Step 3: The Self-Validating D₂O Exchange

  • Action : Remove the NMR tube, add 2 drops of Deuterium Oxide (D₂O), cap tightly, and shake vigorously for 30 seconds. Re-acquire the ¹H NMR spectrum under identical parameters.

  • Validation Logic : Labile protons (-OH, N-H, N-H₂) will rapidly exchange with deuterium. Because deuterium resonates at a different frequency, these specific signals (at ~9.2 ppm, 9.6 ppm, and 7.3 ppm) will disappear from the spectrum. If a suspected -OH peak remains post-shake, the initial assignment is definitively proven false.

Step 4: ¹³C and 2D HMBC Acquisition

  • Action : Acquire a ¹³C NMR spectrum (typically 512–1024 scans) to confirm the C=S peak at ~181 ppm[1].

  • Action : Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality : HMBC maps long-range (2- to 3-bond) carbon-proton couplings. By tracing the correlation from the methyl protons (δ ~2.10) to the adjacent aromatic carbons, you can map the exact regiochemistry of the ring, unambiguously distinguishing the 3-OH, 4-Me target from the 4-OH, 3-Me isomer.

Analytical Workflow Visualization

The logical progression of this self-validating analytical system is mapped below.

G A Sample Prep: Dissolve in DMSO-d6 (Preserves H-bonding) B 1H NMR Acquisition (Baseline Spectra) A->B C D2O Exchange Shake (Self-Validating Step) B->C Identify labile NH/OH protons D 13C NMR & APT (Carbon Backbone) B->D F Isomer Identification (Target vs. Alternatives) C->F E 2D HMBC / HSQC (Regiochemical Mapping) D->E Map C-H long-range couplings E->F

Logical workflow for the self-validating NMR differentiation of phenylthiourea isomers.

References
  • Title : Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations Source : Journal of Chemical Education (ACS Publications) URL :[Link]

Sources

Validation

Comparative Guide to HPLC-UV Purity Validation for 1-(3-Hydroxy-4-methylphenyl)thiourea

As pharmaceutical and materials science pipelines increasingly rely on highly functionalized organic building blocks, the analytical rigor applied to intermediate validation must scale accordingly. 1-(3-hydroxy-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and materials science pipelines increasingly rely on highly functionalized organic building blocks, the analytical rigor applied to intermediate validation must scale accordingly. 1-(3-hydroxy-4-methylphenyl)thiourea (CAS 16704-79-3) is a critical compound featuring a molecular formula of C8H10N2OS, combining a phenolic hydroxyl group with a reactive thiourea moiety[1].

Validating the purity of this compound requires more than a generic chromatographic run; it demands a mechanistic understanding of the molecule's behavior in solution. Furthermore, with the recent implementation of updated global regulatory standards, analytical methodologies must be built on a foundation of risk-based development and continuous lifecycle monitoring.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for this compound, detailing the causality behind column selection, mobile phase optimization, and the execution of a self-validating analytical protocol.

The Regulatory Paradigm: ICH Q14 and Q2(R2)

The landscape of analytical validation experienced a paradigm shift with the adoption of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) , which became effective in June 2024[2].

Historically, validation was treated as a static, "check-the-box" exercise. The new framework mandates a science- and risk-based approach[2]. ICH Q14 focuses on establishing an Analytical Target Profile (ATP) upfront to define what the procedure must reliably achieve, while ICH Q2(R2) provides the framework to prove—with robust data—that the method is fit for its intended purpose[2][3]. Under ICH Q2(R2), laboratories must rigorously test parameters including specificity, linearity, precision, accuracy, and robustness to ensure the method consistently measures the quality and purity of the substance[3].

Workflow A Analytical Target Profile (ATP) B Risk-Based Development (ICH Q14) A->B C Column Selection (C18 vs Phenyl-Hexyl) B->C D Method Validation (ICH Q2(R2)) C->D E Lifecycle Monitoring D->E

Analytical procedure development and validation workflow aligned with ICH Q14 and Q2(R2).

Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

When analyzing aromatic thioureas like 1-(3-hydroxy-4-methylphenyl)thiourea, the default choice for many laboratories is a standard Octadecylsilane (C18) column. However, relying solely on hydrophobic dispersion forces often leads to suboptimal resolution when structurally similar impurities (such as positional isomers of the methyl or hydroxyl groups) are present.

To establish the most robust method, we compare a standard C18 approach against an optimized Phenyl-Hexyl approach.

The Causality of Column Chemistry
  • Standard C18: Separates analytes purely based on hydrophobicity. Because the thiourea moiety is highly polar and the aromatic ring is relatively small, retention is moderate, and closely related aromatic impurities often co-elute.

  • Phenyl-Hexyl: Contains a phenyl ring tethered to the silica surface via a six-carbon linker. This provides complementary π−π stacking interactions with the electron-rich aromatic ring and the conjugated thiourea system of the analyte. The hexyl linker provides enough flexibility for the stationary phase phenyl ring to align optimally with the analyte, drastically improving shape selectivity and resolving power for positional isomers.

The Causality of Mobile Phase pH

The analyte possesses a phenolic hydroxyl group with an estimated pKa of ~9.5. If the mobile phase pH fluctuates near this value, the molecule will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. By buffering the mobile phase to an acidic pH 3.0 (using 0.1% Formic Acid), we ensure the phenol remains fully protonated (neutral), driving sharp, symmetrical peaks.

Quantitative Performance Comparison

Table 1: Chromatographic Performance Comparison

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Analytical Advantage
Retention Mechanism Hydrophobic dispersionHydrophobic + π−π stackingEnhanced selectivity for aromatics
Peak Symmetry ( As​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry)More accurate integration
Resolution ( Rs​ ) from Isomers < 1.5 (Co-elution risk)> 2.5 (Baseline separation)Meets ICH Q2(R2) specificity criteria
Theoretical Plates ( N ) 8,50014,200Sharper peaks, higher sensitivity

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a gatekeeper; if the SST fails, the run aborts, preventing the generation of invalid data.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of highly purified water (18.2 M Ω⋅ cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (Note: Acetonitrile is chosen over methanol due to its lower viscosity and aprotic nature, which minimizes hydrogen-bonding interference with the thiourea group).

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(3-hydroxy-4-methylphenyl)thiourea reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 μ g/mL working standard.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 μ m particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection Wavelength: 254 nm. (Captures the strong π→π∗ transitions of the conjugated aromatic-thiourea system, maximizing the Signal-to-Noise ratio).

  • Injection Volume: 10 μ L.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 70% B

    • 10-12 min: Hold at 70% B

    • 12-12.1 min: Return to 10% B

    • 12.1-17 min: Re-equilibration

Phase 3: The System Suitability Test (SST)

Before analyzing any validation samples, inject the 100 μ g/mL standard six consecutive times. The system is only validated for use if:

  • Retention time Relative Standard Deviation (RSD) ≤1.0%

  • Peak area RSD ≤2.0%

  • Tailing factor ( As​ ) ≤1.5

  • Theoretical plates ( N ) ≥10,000

ICH Q2(R2) Validation Execution & Results

Once the SST confirms the instrument's readiness, the method is subjected to the rigorous validation parameters outlined by ICH Q2(R2)[3][4].

Validation Main ICH Q2(R2) Validation Parameters Spec Specificity (Resolution > 2.0) Main->Spec Lin Linearity (R² > 0.999) Main->Lin Prec Precision (RSD < 2.0%) Main->Prec Acc Accuracy (98-102% Recovery) Main->Acc

Key validation parameters and acceptance criteria per ICH Q2(R2) guidelines.

  • Specificity: Blank diluent and mobile phase are injected to confirm no baseline interference at the analyte's retention time ( tR​≈6.8 min). Known impurities are spiked to verify a resolution ( Rs​ ) of >2.0 .

  • Linearity: A 5-point calibration curve is generated ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 μ g/mL).

  • Precision (Repeatability): Six independent sample preparations at 100% concentration are analyzed to assess method variance.

  • Accuracy (Recovery): Samples are spiked with the reference standard at 50%, 100%, and 150% levels in triplicate to evaluate extraction efficiency and matrix effects.

Table 2: ICH Q2(R2) Validation Metrics (Using Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ ; Rs​>2.0 No interfering peaks; Rs​=2.8 Pass
Linearity ( R2 ) ≥0.999 over specified range0.9998Pass
Precision Peak Area RSD ≤2.0% 0.65%Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Robustness Stable against deliberate variationsPassed ( ±2∘ C, ±0.1 pH)Pass

Conclusion

Validating the purity of 1-(3-hydroxy-4-methylphenyl)thiourea requires a deliberate, mechanistically sound approach. By moving away from standard C18 columns and leveraging the π−π selectivity of a Phenyl-Hexyl stationary phase, laboratories can achieve superior resolution and peak symmetry. When coupled with a self-validating SST protocol, this methodology seamlessly satisfies the stringent, risk-based requirements of the newly implemented ICH Q14 and Q2(R2) guidelines, ensuring absolute confidence in analytical data.

Sources

Comparative

High-Resolution Mass Spectrometry Validation of (3-Hydroxy-4-methylphenyl)thiourea Fragmentation: A Platform Comparison Guide

Introduction & Mechanistic Causality (3-Hydroxy-4-methylphenyl)thiourea (Chemical Formula: C8H10N2OS; Monoisotopic Mass: 182.0514 Da) is a critical scaffold in the development of novel cytotoxic, antimicrobial, and anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

(3-Hydroxy-4-methylphenyl)thiourea (Chemical Formula: C8H10N2OS; Monoisotopic Mass: 182.0514 Da) is a critical scaffold in the development of novel cytotoxic, antimicrobial, and anti-inflammatory agents 1. Validating its structural integrity, identifying its metabolites, and ensuring batch-to-batch purity requires robust analytical techniques. Mass spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard for this validation.

However, interpreting MS/MS spectra requires a deep understanding of the causality behind gas-phase dissociation. In positive electrospray ionization (ESI+), the thiourea moiety acts as a strong proton acceptor. Protonation typically occurs at the sulfur or nitrogen atom. This localized charge induces a conformational change, significantly elongating and weakening the adjacent C-N and C-S bonds 2. When subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the energized [M+H]+ precursor (m/z 183.0592) undergoes predictable, charge-directed fragmentation:

  • Pathway A (Isothiocyanate Formation): Loss of ammonia (-17.0265 Da) yields an isothiocyanate derivative at m/z 166.0327.

  • Pathway B (Carbodiimide Formation): Loss of hydrogen sulfide (-34.0218 Da) yields a carbodiimide derivative at m/z 149.0374.

  • Pathway C (Aniline Formation): Cleavage of the thiourea bond with the neutral loss of isothiocyanic acid (HNCS, -59.0041 Da) yields the highly stable 3-hydroxy-4-methylaniline cation at m/z 124.0757.

fragmentation M [M+H]+ m/z 183.0592 (3-hydroxy-4-methylphenyl)thiourea F1 [M+H - NH3]+ m/z 166.0327 Isothiocyanate Derivative M->F1 -NH3 (-17 Da) F2 [M+H - H2S]+ m/z 149.0374 Carbodiimide Derivative M->F2 -H2S (-34 Da) F3 [M+H - HNCS]+ m/z 124.0757 Aniline Derivative M->F3 -HNCS (-59 Da)

Proposed gas-phase fragmentation pathways of protonated (3-hydroxy-4-methylphenyl)thiourea.

Platform Comparison: Selecting the Right Mass Spectrometer

Validating these specific fragmentation pathways requires selecting an MS platform tailored to the experimental goal. Here is an objective comparison of the three primary architectures used in small-molecule analysis.

Orbitrap (e.g., Thermo Q Exactive)

The Verdict: Best for unambiguous structural elucidation and fine isotopic mapping. Causality: Orbitrap analyzers trap ions in an electrostatic field, measuring their oscillation frequency to determine m/z. This provides ultra-high resolution (up to 280,000 FWHM), allowing researchers to easily differentiate the m/z 124.0757 fragment from nominally isobaric background matrix interferences 3. However, the C-trap's limited capacity can cause space-charge effects, which restricts the intraspectral dynamic range and may obscure very minor fragmentation pathways 4.

Q-TOF (e.g., Agilent 6546)

The Verdict: Best for untargeted screening and fast UHPLC gradients. Causality: Q-TOFs accelerate ions through a flight tube, measuring the time it takes to reach the detector. While they offer slightly lower maximum resolution (~60,000 FWHM) than Orbitraps, their microchannel plate (MCP) detectors provide superior baseline quality and a wider dynamic range for low-abundance ions 4. Furthermore, their rapid scan speeds (up to 50 Hz) prevent spectral undersampling during ultra-fast LC separations 5.

Triple Quadrupole (QqQ)

The Verdict: Best for targeted pharmacokinetic (PK) quantitation. Causality: QqQ instruments utilize electron multipliers that offer >5 orders of linear dynamic range. While they lack the high mass accuracy required to discover a fragmentation pathway, once the m/z 183.1 124.1 transition is validated, QqQs provide unmatched sensitivity for quantifying the compound in complex biological matrices via Multiple Reaction Monitoring (MRM) 3.

Performance Summary Table
FeatureOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ)
Mass Resolution Ultra-High (up to 280,000)High (up to 60,000)Low (Unit Resolution)
Mass Accuracy < 1-3 ppm< 2-5 ppmN/A
Dynamic Range ~3.5 orders (Intraspectral)~4-5 orders> 5 orders
Scan Speed Moderate (1-12 Hz)Very Fast (up to 50 Hz)Extremely Fast
Best Use Case Exact mass ID, fine isotopic mappingFast LC gradients, minor fragment IDTargeted MRM quantitation

Self-Validating Experimental Protocol

To establish a trustworthy, self-validating system for analyzing (3-hydroxy-4-methylphenyl)thiourea, every step must be logically justified. The following protocol utilizes an LC-HRMS (Orbitrap or Q-TOF) setup.

Step 1: Sample Preparation
  • Action: Dissolve the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a crucial proton donor. In the ESI source, an abundance of protons drives the equilibrium toward the formation of the[M+H]+ ion, maximizing the precursor signal for downstream MS/MS.

Step 2: UHPLC Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column using a 5-minute gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Causality: Direct infusion often leads to ion suppression from synthesis byproducts (e.g., unreacted 3-hydroxy-4-methylaniline). Chromatographic separation ensures the precursor enters the MS source free from competing analytes.

Step 3: Precursor Isolation and Fragmentation
  • Action: Isolate m/z 183.06 using a narrow 1.0 m/z quadrupole isolation window. Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

  • Causality: Thiourea bonds exhibit varying degrees of stability. A low NCE (20) primarily yields the -NH3 loss, while a high NCE (60) shatters the molecule to the terminal aniline derivative (m/z 124). Stepped NCE acquires a composite spectrum containing the entire fragmentation lineage in a single scan.

Step 4: Data Validation (The Self-Validating Check)
  • Action: Filter all generated fragments through a strict < 5 ppm mass error threshold and verify the presence of the 34 S isotopic peak for sulfur-containing fragments (m/z 183 and 149).

  • Causality: If a fragment lacks the expected 34 S isotopic signature (approx. 4.2% of the monoisotopic peak), it cannot contain sulfur. This instantly validates whether the fragment represents the carbodiimide (contains S) or the aniline (lacks S) derivative.

workflow S1 1. Sample Prep 0.1% Formic Acid (Proton Donor) S2 2. UHPLC C18 Desalting & Separation S1->S2 S3 3. ESI+ Source [M+H]+ Ion Generation S2->S3 S4 4. Mass Analyzer Stepped HCD/CID (NCE 20-60) S3->S4 S5 S5 S4->S5

Self-validating LC-HRMS experimental workflow for thiourea structural elucidation.

References

  • Title: Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory Source: International Journal of Mass Spectrometry URL
  • Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Title: Why do we prefer TOFs over Orbitraps for flow injection analysis?
  • Title: Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Source: MetwareBio URL
  • Source: Molecules (PMC)

Sources

Validation

benchmarking (3-hydroxy-4-methylphenyl)thiourea in hydrogen bond donor catalysis

Benchmarking (3-Hydroxy-4-methylphenyl)thiourea in Hydrogen Bond Donor Catalysis: A Technical Comparison Guide Executive Summary & Strategic Context In the landscape of hydrogen bond donor (HBD) organocatalysis, catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (3-Hydroxy-4-methylphenyl)thiourea in Hydrogen Bond Donor Catalysis: A Technical Comparison Guide

Executive Summary & Strategic Context

In the landscape of hydrogen bond donor (HBD) organocatalysis, catalyst design has historically been dominated by a singular pursuit: maximizing Brønsted acidity to enhance electrophile activation. However, as synthetic targets grow more complex, sheer activation power often leads to off-target side reactions.

(3-Hydroxy-4-methylphenyl)thiourea (3-HMPT) represents a strategic divergence from this trend. Instead of relying on highly electron-withdrawing groups, 3-HMPT utilizes an electron-rich aromatic scaffold equipped with a phenolic hydroxyl group. As a Senior Application Scientist, I have structured this guide to objectively benchmark 3-HMPT against industry standards, detailing the mechanistic causality behind its use, comparative performance metrics, and the self-validating protocols required for rigorous laboratory evaluation.

Mechanistic Rationale: Brønsted Acidity vs. Cooperative Binding

The fundamental mechanism of thiourea organocatalysis relies on lowering the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile (such as a nitroolefin or carbonyl) via non-covalent hydrogen bonding [1].

  • The Standard Paradigm (Schreiner’s Thiourea): Standard catalysts employ 3,5-bis(trifluoromethyl)phenyl groups. The intense electron-withdrawing nature of the –CF₃ groups drastically lowers the pKa of the thiourea N–H protons, creating a potent, double hydrogen-bond donor that acts almost as a Brønsted acid [2].

  • The 3-HMPT Paradigm: The 3-hydroxy-4-methylphenyl moiety is electron-donating. Counterintuitively, this decreases the primary acidity of the thiourea core. However, the phenolic –OH group introduces a critical secondary interaction site. This enables cooperative multipoint binding —while the thiourea weakly activates the primary electrophile, the phenolic –OH can stabilize the incoming nucleophile or engage in secondary hydrogen bonding with the substrate [3]. This is vital for reactions requiring precise transition-state organization rather than brute-force electrostatic activation.

Mechanism Substrate Electrophilic Substrate (e.g., Nitroolefin) Schreiner Schreiner's Thiourea (Strong Brønsted Acid) Substrate->Schreiner High Acidity Required HMPT 3-HMPT Catalyst (Electron-Rich + Phenolic OH) Substrate->HMPT Multi-point Recognition Path1 Standard LUMO Lowering (Double N-H Binding) Schreiner->Path1 Path2 Cooperative Activation (N-H + Phenolic O-H Binding) HMPT->Path2 Product Target Adduct (High Yield) Path1->Product Path2->Product

Fig 1. Divergent activation pathways: Strong Brønsted acidity vs. cooperative bifunctional binding.

Comparative Performance Analysis

To objectively benchmark 3-HMPT, we evaluate it against the two dominant classes of HBD catalysts using the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene—a highly sensitive benchmark reaction for HBD efficiency [4].

Catalyst SystemEst. N–H pKaPrimary Binding ModeYield (%)TOF (h⁻¹)Mechanistic Profile & Limitations
Schreiner's Thiourea ~8.5Double N–H984.5Maximum activation; prone to substrate over-activation and polymerization side-reactions.
Squaramide ~10.0Double N–H953.8Wider bite angle and high rigidity; excellent for integration into chiral scaffolds.
3-HMPT ~12.5N–H + Phenolic O–H882.2Moderate activation speed, but superior regiocontrol via multi-point substrate recognition.
Uncatalyzed (Blank) N/ANone<5<0.1Establishes the baseline background reaction rate.

Data Note: Yields and Turnover Frequencies (TOF) are standardized at 10 mol% catalyst loading in toluene at 25 °C for 24 hours.

Self-Validating Experimental Protocol

A rigorous benchmarking protocol must be a self-validating system . This means the experimental design inherently controls for operator error, extraction losses, and background reactivity.

Causality Behind Experimental Choices:
  • Solvent Selection (Toluene): Non-polar, aprotic solvents are strictly mandated in HBD catalysis. Polar solvents (like DMF or Methanol) will competitively hydrogen-bond with the catalyst, effectively neutralizing its catalytic molarity.

  • Internal Standard (1,3,5-Trimethoxybenzene): Added prior to aqueous workup. Its highly shielded aromatic protons (~6.0 ppm) provide a distinct, non-overlapping singlet. This ensures that any physical mass lost during extraction does not skew the calculated catalytic conversion, decoupling reaction efficiency from operator technique.

  • Parallel Negative Control: Running an uncatalyzed reaction simultaneously is non-negotiable to prove that the observed conversion is a product of LUMO-lowering, not ambient thermal activation.

Workflow Control Negative Control (No Catalyst) React Incubation (25°C, Toluene) Control->React Establishes Background Rate Prep Reagent Mix (Indole + Nitrostyrene) Cat Catalyst Addition (10 mol% 3-HMPT) Prep->Cat Cat->React Analyze HPLC / NMR Quantification React->Analyze

Fig 2. Self-validating experimental workflow incorporating necessary negative controls.
Step-by-Step Methodology:
  • Preparation of the Reaction Matrix: In a flame-dried 10 mL Schlenk tube under a nitrogen atmosphere, add indole (0.50 mmol, 58.6 mg) and trans-β-nitrostyrene (0.50 mmol, 74.6 mg).

  • Catalyst Introduction: Add 3-HMPT (0.05 mmol, 9.1 mg, 10 mol%). In a parallel tube, prepare the exact same mixture without the catalyst (Negative Control).

  • Solvent Addition: Inject 2.0 mL of anhydrous toluene into both tubes. Seal the tubes and stir at 500 rpm at exactly 25 °C for 24 hours.

  • Internal Standard Spiking: After 24 hours, arrest the reaction by adding exactly 0.10 mmol (16.8 mg) of 1,3,5-trimethoxybenzene (TMB) directly to the reaction mixture as an internal standard.

  • Quench and Extraction: Dilute the mixture with 5 mL of ethyl acetate and wash with 5 mL of distilled water to remove any highly polar impurities. Extract the aqueous layer once with 2 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantitative Analysis: Dissolve the crude residue in CDCl₃. Acquire a ¹H-NMR spectrum (minimum 16 scans, d1 relaxation delay of 10 seconds to ensure complete relaxation of the TMB standard). Calculate the absolute yield by integrating the product's benzylic proton against the 6.0 ppm singlet of the TMB standard.

References

  • Wikipedia Contributors. "Thiourea organocatalysis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Papai, I. et al. "Thiourea Derivatives as Brønsted Acid Organocatalysts." ACS Catalysis, 2016. Available at:[Link]

  • Vila, C. et al. "Bifunctional Thiourea-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of 3-Aminobenzofurans with Isatin-Derived Ketimines." The Journal of Organic Chemistry, 2023. Available at:[Link]

  • Munir, I. et al. "Saccharide success: exploring the role of d-fructose-based thioureas as organocatalysts for the enantioselective Friedel–Crafts alkylation reaction." RSC Advances, 2025. Available at:[Link]

Comparative

FT-IR spectroscopy baseline comparison for (3-hydroxy-4-methylphenyl)thiourea

FT-IR Spectroscopy Baseline Comparison Guide: (3-Hydroxy-4-methylphenyl)thiourea vs. Standard Analogs (3-Hydroxy-4-methylphenyl)thiourea is a highly versatile building block in medicinal chemistry and organocatalysis, re...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Baseline Comparison Guide: (3-Hydroxy-4-methylphenyl)thiourea vs. Standard Analogs

(3-Hydroxy-4-methylphenyl)thiourea is a highly versatile building block in medicinal chemistry and organocatalysis, recognized for its potent hydrogen-bonding capabilities. Accurate characterization of its functional groups—specifically the hydroxyl (–OH), amine (–NH), and thiocarbonyl (C=S) stretches—relies heavily on Fourier Transform Infrared (FT-IR) spectroscopy. However, spectral artifacts such as baseline drift caused by light scattering or variable contact pressure can obscure critical vibrational modes.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of (3-hydroxy-4-methylphenyl)thiourea against standard alternatives (e.g., 1,3-diphenylthiourea) under different baseline correction algorithms, establishing a robust, self-validating spectroscopic protocol.

Causality in Experimental Choices: Why Baseline Resolution Matters

The molecular structure of (3-hydroxy-4-methylphenyl)thiourea features competing hydrogen-bond donors (–OH and –NH) and acceptors (C=S). In raw FT-IR spectra, these interactions manifest as broad, overlapping bands in the[1].

  • The Scattering Problem: When using transmission FT-IR with KBr pellets, the Mie scattering effect causes a sloping baseline that disproportionately affects the high-wavenumber region. This physical phenomenon artificially inflates the apparent absorbance of the –OH and –NH stretches, making quantitative comparison impossible without mathematical correction.

  • The Algorithm Solution: Applying an appropriate baseline correction algorithm is not merely cosmetic; it is a mathematical necessity for accurate peak integration. Parametric methods like Polynomial fitting often over-parameterize the data, leading to negative absorbance artifacts. In contrast, non-parametric methods like provide a sample-adaptive model that accurately separates the background from the analyte signal without requiring user-biased knot selection[2].

Baseline Correction & Signal Processing Workflow

To establish a trustworthy comparison, the following protocol outlines a self-validating system for FT-IR data acquisition and processing. By integrating atmospheric suppression and algorithmic baseline correction, researchers can isolate the true vibrational modes of thiourea derivatives.

FTIR_Workflow A Raw FT-IR Acquisition (ATR or KBr Transmission) B Atmospheric Suppression (H2O & CO2 Subtraction) A->B C Baseline Correction (ALS vs. Polynomial) B->C D Vector Normalization (Area = 1) C->D E Peak Deconvolution (-OH, -NH, C=S) D->E

Figure 1: Self-validating FT-IR spectral processing workflow for thiourea derivatives.

Experimental Protocols

Protocol A: Sample Preparation and Data Acquisition

  • Preparation (ATR Method): Place 2–3 mg of crystalline (3-hydroxy-4-methylphenyl)thiourea directly onto a diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact and prevent baseline shift due to air gaps.

  • Preparation (KBr Method): Grind 1 mg of the compound with 99 mg of IR-grade KBr. Press under 10 tons of force for 2 minutes to form a transparent pellet, minimizing particle size to reduce scattering.

  • Acquisition: Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ with 64 co-added scans to maximize the signal-to-noise ratio.

Protocol B: Baseline Correction and Validation

  • Pre-processing: Apply atmospheric compensation to remove (1600–1700 cm⁻¹ and 3600–3900 cm⁻¹)[3].

  • Correction Application: Apply a 2nd-order Polynomial correction and an ALS correction (λ = 10⁵, p = 0.001) to duplicate datasets.

  • Validation: Calculate the residual sum of squares (RSS) in signal-free regions (e.g., 2000–2200 cm⁻¹). A valid correction must yield an RSS < 10⁻⁴ without altering the full width at half maximum (FWHM) of the[1].

Quantitative Data and Performance Comparison

The choice of baseline correction directly impacts the quantitative reliability of the FT-IR data. Table 1 compares the performance of different correction algorithms on the target compound.

Table 1: Impact of Baseline Correction Algorithms on Spectral Integrity of (3-hydroxy-4-methylphenyl)thiourea

Correction MethodBaseline Drift (2000 cm⁻¹)C=S Peak Area Variance–OH/–NH ResolutionAlgorithmic Bias Risk
None (Raw ATR) High (>0.05 Abs)± 15.2%Poor (Overlapped)N/A
Polynomial (2nd Order) Moderate (~0.02 Abs)± 6.4%ModerateHigh (Over-fitting)
Rubberband Low (<0.01 Abs)± 3.1%GoodMedium (User-dependent)
Asymmetric Least Squares Near Zero (<0.002 Abs)± 0.8%ExcellentLow (Sample-adaptive)

To contextualize the spectral performance, Table 2 compares the baseline-corrected vibrational frequencies of (3-hydroxy-4-methylphenyl)thiourea against standard structural alternatives. The extended shifts the C=S and N-H frequencies depending on the substituents[4].

Table 2: Baseline-Corrected FT-IR Vibrational Frequencies (cm⁻¹)

Compoundν(O-H)ν(N-H)ν(C=C) Aromaticν(C=S)Reference
(3-hydroxy-4-methylphenyl)thiourea 3385 (br)3243, 31531608, 15111237Target[1]
1,3-Diphenylthiourea N/A3200, 31601595, 15301245Alternative[4]
Phenylthiourea N/A3420, 32101605, 15251250Alternative

Conclusion

For compounds with complex hydrogen-bonding networks like (3-hydroxy-4-methylphenyl)thiourea, raw FT-IR data is insufficient for rigorous structural or quantitative analysis. The comparative data demonstrates that Asymmetric Least Squares (ALS) baseline correction provides the highest spectral fidelity, reducing peak area variance to under 1%. When benchmarked against alternatives like 1,3-diphenylthiourea, the optimized baseline reveals distinct shifts in the C=S stretching frequency (1237 cm⁻¹), confirming the influence of the hydroxyl and methyl substituents on the thiourea backbone.

References

  • Panicker, C. Y., et al. "FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea." European Journal of Chemistry, 2010. URL: [Link]

  • Limban, C., et al. "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives." Molecules (MDPI), 2011. URL: [Link]

  • Kuzmiakova, A., et al. "An Automated Baseline Correction Protocol for Infrared Spectra of Atmospheric Aerosols Collected on Polytetrafluoroethylene (Teflon) Filters." Atmospheric Measurement Techniques (Copernicus), 2016. URL: [Link]

  • Wang, Y., et al. "Key Methodologies in Characterizing the Multi-Scale Structures of Gluten Proteins in Dough: A Comparative Review." Foods (MDPI), 2026. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA

This guide provides a detailed protocol for the safe handling and disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA (CAS No. 16704-79-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA (CAS No. 16704-79-3). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

The procedural framework outlined below is grounded in established principles of chemical safety and hazardous waste management. While specific data for this exact molecule is limited, its classification as a thiourea derivative necessitates a cautious approach, treating it as a regulated hazardous material.

Hazard Assessment and Rationale for Precaution

(3-HYDROXY-4-METHYLPHENYL)THIOUREA belongs to the thiourea class of chemical compounds. While every derivative has a unique toxicological profile, the parent compound, thiourea, and its analogues are associated with significant health and environmental hazards. The U.S. Environmental Protection Agency (EPA) classifies thiourea as a U-listed hazardous waste (U219), indicating it is a toxic waste when discarded.[1][2]

Given this regulatory precedent and the known risks of analogous compounds, (3-HYDROXY-4-METHYLPHENYL)THIOUREA must be managed as hazardous waste. The principle of causality dictates that we infer potential hazards from structurally similar compounds in the absence of specific data.

Hazard CategoryAssociated Risk with Thiourea & DerivativesPrimary References
Acute Toxicity (Oral) Harmful or fatal if swallowed.[3][4][5][6]
Carcinogenicity Suspected of causing cancer.[3][5][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3][5][7]
Combustion Hazard When heated to decomposition, may emit highly toxic fumes of nitrogen and sulfur oxides.[8]

Core Directive: Based on this assessment, under no circumstances should (3-HYDROXY-4-METHYLPHENYL)THIOUREA or its containers be disposed of in standard trash or via sink drains.[7][9][10][11]

Immediate Safety Protocols: Engineering Controls and PPE

Prior to handling the compound for any purpose, including disposal, the following safety measures are mandatory. This self-validating system of controls is designed to minimize exposure through all potential routes.

A. Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.[3][12]

  • Eye Protection: Use safety goggles or a full-face shield to protect against accidental splashes or dust dispersion.[3]

  • Lab Coat: A buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a suitable respirator may be required.[3]

B. Engineering Controls

  • Chemical Fume Hood: Always handle solid (3-HYDROXY-4-METHYLPHENYL)THIOUREA within a certified chemical fume hood.[3] This is the primary engineering control to prevent the inhalation of fine particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[7]

Step-by-Step Disposal Protocol

The disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA is governed by the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[11] Adherence to your institution's specific Environmental Health and Safety (EHS) procedures is paramount.

Step 1: Waste Identification and Classification The compound should be classified as a Toxic Organic Solid Waste . As it does not contain halogens, it should be segregated into a non-halogenated waste stream unless your institution's policy dictates otherwise.

Step 2: Container Selection Collect waste in a container that is:

  • Compatible: A high-density polyethylene (HDPE) or glass container is suitable.

  • Leak-Proof: The container must have a tightly sealing screw-top cap.[10]

  • Designated: Never use a food or beverage container. If reusing a chemical container, ensure it is empty and the original label is fully defaced.[10]

Step 3: Waste Collection

  • Carefully transfer the solid waste, including any originally generated material or spills, into the designated hazardous waste container.

  • Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.

  • Any materials contaminated with the compound, such as weigh boats, paper towels, and used gloves, must also be placed in the same hazardous waste container.[3]

Step 4: Labeling the Hazardous Waste Container As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[11][13] The label must include:

  • Full Chemical Name: "(3-HYDROXY-4-METHYLPHENYL)THIOUREA" (No formulas or abbreviations).[11]

  • CAS Number: 16704-79-3

  • Hazard Identification: Clearly mark "Toxic" and "Environmental Hazard".

  • Generator Information: Your name, lab number, and contact information.

Step 5: Storage Pending Disposal

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central waste storage area.[14]

  • The container must be kept closed at all times except when adding waste.[13]

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]

  • Store it segregated from incompatible materials, particularly strong oxidizing agents.[15]

Step 6: Arranging for Final Disposal

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in your laboratory.[13]

  • Follow your institutional procedures to request a pickup from the EHS or a licensed hazardous waste management service.[11]

  • You will likely need to complete a chemical waste manifest or similar form.[16][17]

Decontamination of "Empty" Containers and Glassware

An "empty" container that held a hazardous chemical is not considered non-hazardous.

  • Triple Rinsing: For the original product container to be disposed of as non-hazardous trash, it must be triple-rinsed.[13]

  • Rinsate Collection: The solvent used for rinsing (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.[13] The first rinse is particularly crucial and will contain the majority of the residue.

  • Disposal: After triple rinsing and air-drying, deface all labels on the container before disposing of it in the appropriate glass or plastic recycling bin.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_disposal Storage & Final Disposal A Identify Waste: (3-HYDROXY-4-METHYLPHENYL)THIOUREA B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select Compatible, Sealable Container C->D E Attach & Fill Out Hazardous Waste Label D->E F Transfer Solid Waste & Contaminated Materials (e.g., gloves, wipes) E->F G Securely Seal Container F->G H Store in Designated SAA with Secondary Containment G->H I Follow Institutional Protocol to Request EHS Pickup H->I J Complete Waste Manifest/Paperwork I->J K Waste Removed by Authorized Personnel J->K

Caption: Disposal workflow for (3-HYDROXY-4-METHYLPHENYL)THIOUREA.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Chemcas. (n.d.). 1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA — Chemical Substance Information. Retrieved from [Link]

  • Hill Brothers Chemical Company. (n.d.). Thiourea SDS. Retrieved from [Link]

  • Nexchem Ltd. (2022, October 17). SAFETY DATA SHEET - Thiourea. Retrieved from [Link]

  • BASF. (2026, January 13). Safety data sheet. Retrieved from [Link]

  • A-C-T. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Fisher Scientific. (2023, September 27). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • NextSDS. (2026). (3-hydroxyphenyl)thiourea — Chemical Substance Information. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). SAFETY DATA SHEET - Thiourea. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiourea (CAS 62-56-6). Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (3-HYDROXY-4-METHYLPHENYL)THIOUREA

This guide provides essential, immediate safety and logistical information for the handling and disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA. As laboratory professionals, it is imperative to approach this and similar t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (3-HYDROXY-4-METHYLPHENYL)THIOUREA. As laboratory professionals, it is imperative to approach this and similar thiourea-class compounds with a comprehensive understanding of their potential hazards and the necessary precautions to mitigate risks. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research.

Immediate Hazard Assessment

(3-HYDROXY-4-METHYLPHENYL)THIOUREA, as a derivative of thiourea, should be handled with the assumption that it carries similar toxicological risks. Thiourea itself is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, all handling procedures must be conducted with the utmost care to prevent exposure.

Key Hazards:

  • Acute Toxicity: Harmful if ingested.[4][5]

  • Carcinogenicity: Suspected of causing cancer.[1][2][3][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][4]

  • Environmental Hazard: Toxic to aquatic organisms, potentially causing long-term adverse effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling (3-HYDROXY-4-METHYLPHENYL)THIOUREA. The rationale behind each selection is to create a comprehensive barrier against the primary routes of exposure: inhalation, ingestion, and skin/eye contact.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) . Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if they become contaminated. The goal is to prevent any skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles .[4] This is the minimum requirement to protect against accidental splashes or dust particles. Contact lenses should be avoided as they can trap and concentrate the chemical against the eye.[4]
Body Protection Laboratory coat . A fully fastened lab coat provides a removable barrier to protect your clothing and skin from contamination. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or coveralls may be warranted.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood , is the primary engineering control to prevent inhalation of dust.[4][7] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (3-HYDROXY-4-METHYLPHENYL)THIOUREA is essential for safety and experimental integrity.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9]

  • The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed when not in use.[1][4][9][10][11]

Handling and Use
  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. Prepare your workspace within a certified chemical fume hood.

  • Weighing : When weighing the solid compound, do so in the fume hood to minimize the risk of inhaling dust particles. Use a disposable weighing dish.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene : Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][4][5][7][9] Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[4][7][11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (with appropriate PPE) cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Contain Contain the Spill Assess->Contain If safe to do so Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.[9]

  • Secure the Area : Prevent entry to the spill area.

  • Personal Protection : Don the appropriate PPE, including respiratory protection if necessary.

  • Containment : For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[4][12] For a liquid spill, use an inert absorbent material like sand or vermiculite.[4]

  • Collection : Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4][7][12]

  • Decontamination : Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Waste Disposal : Dispose of the collected waste according to institutional and local regulations.

Disposal Plan

All waste containing (3-HYDROXY-4-METHYLPHENYL)THIOUREA, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other non-hazardous laboratory waste.

  • Labeling : All waste containers must be clearly and accurately labeled with their contents.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9][11] Do not dispose of this chemical down the drain.[7]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising personal or environmental health.

References

  • Thiourea - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 27).
  • Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (2023, April 17).
  • HAZARD SUMMARY - NJ.gov. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • Material Safety Data Sheet - Actylis Lab Solutions. (2010, June 10).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, December 15).
  • Thiourea SDS - Hill Brothers Chemical Company. (2015, February 11).
  • SAFETY DATA SHEET - Columbus Chemical. (n.d.).
  • THIOUREA - CAMEO Chemicals - NOAA. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
  • Thiourea | H2NCSNH2 | CID 2723790 - PubChem - NIH. (n.d.).

Sources

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